Virosine B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(1R,2S,8S,15S)-15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one |
InChI |
InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2/t9-,10-,11-,13+/m0/s1 |
InChI Key |
SVHWKXNNRMAUAN-MRBYEJRBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Erythrosin B: A Non-Competitive Inhibitor of Flavivirus Protease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrosin B, a xanthene dye approved by the U.S. Food and Drug Administration (FDA) as a food additive (FD&C Red No. 3), has emerged as a potent, broad-spectrum, non-competitive inhibitor of the NS2B-NS3 protease of several flaviviruses.[1][2] This guide provides a comprehensive technical overview of Erythrosin B's mechanism of action, its inhibitory activity against various flavivirus proteases, and the experimental methodologies used to characterize its function. The information presented herein is intended to support further research and development of Erythrosin B and its derivatives as potential antiviral therapeutics.
Introduction
Flaviviruses, such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV), represent a significant global health threat.[1][2] A critical step in the flavivirus life cycle is the proteolytic processing of the viral polyprotein by the viral NS2B-NS3 protease, a two-component serine protease. The N-terminal domain of the NS3 protein contains the catalytic triad, but its enzymatic activity is dependent on the association with the NS2B cofactor.[1] Inhibition of this protease is a key strategy for the development of anti-flaviviral drugs.
Erythrosin B has been identified as a novel inhibitor of the flavivirus NS2B-NS3 protease.[1] It exhibits a unique non-competitive mechanism of action, making it an attractive candidate for further investigation. This document summarizes the current knowledge on Erythrosin B as a flavivirus protease inhibitor, with a focus on quantitative data, experimental protocols, and key biological pathways.
Mechanism of Action
Erythrosin B acts as a non-competitive inhibitor of the flavivirus NS2B-NS3 protease.[1][2] Unlike competitive inhibitors that bind to the active site of the enzyme, Erythrosin B is an orthosteric inhibitor that disrupts the essential interaction between the NS2B cofactor and the NS3 protease.[1] By binding to a pocket on the NS3 protease, Erythrosin B prevents the proper association of NS2B, which is necessary for the formation of the active protease complex. This disruption of the protein-protein interaction effectively inhibits the protease's ability to cleave the viral polyprotein, thereby halting viral replication.[1][3]
Enzyme kinetic studies have confirmed the non-competitive inhibition mechanism. In the presence of Erythrosin B, the maximal reaction velocity (Vmax) of the NS2B-NS3 protease is significantly reduced, while the Michaelis constant (Km), which reflects the substrate binding affinity, remains largely unchanged.[1] This kinetic profile is a hallmark of non-competitive inhibition.
Chemical Structure of Erythrosin B
Figure 1: Chemical Structure of Erythrosin B.
Caption: Chemical structure of Erythrosin B.
Quantitative Data
The inhibitory activity of Erythrosin B has been quantified against the NS2B-NS3 proteases of Dengue virus serotype 2 (DENV2) and Zika virus (ZIKV). The following tables summarize the available data.
Table 1: Inhibitory Activity of Erythrosin B against Flavivirus NS2B-NS3 Protease
| Virus Target | Assay Type | Parameter | Value (µM) | Reference |
| DENV2 | Protease Inhibition (FRET) | IC50 | 1.9 | [1] |
| ZIKV | Protease Inhibition (FRET) | IC50 | 1.7 | [1] |
| DENV2 | NS2B-NS3 Interaction (SLC) | IC50 | 15 | [1] |
Table 2: Enzyme Kinetic Parameters of Flavivirus NS2B-NS3 Protease in the Presence of Erythrosin B
| Virus Target | Condition | Vmax | Km | Reference |
| DENV2 | Without Erythrosin B | Not Reported | Not Reported | [1] |
| DENV2 | With Erythrosin B | Lowered | Similar | [1] |
| ZIKV | Without Erythrosin B | Not Reported | Not Reported | [1] |
| ZIKV | With Erythrosin B | Lowered | Similar | [1] |
Note: While kinetic studies have demonstrated a decrease in Vmax and a similar Km in the presence of Erythrosin B, specific numerical values have not been reported in the cited literature.
Experimental Protocols
The characterization of Erythrosin B as a non-competitive protease inhibitor has relied on several key experimental techniques. Detailed methodologies are provided below.
FRET-Based Protease Inhibition Assay
This assay measures the enzymatic activity of the NS2B-NS3 protease by monitoring the cleavage of a fluorogenic peptide substrate.
Principle: A peptide substrate containing a fluorescence resonance energy transfer (FRET) pair (e.g., Abz and nTyr) is used. In the intact peptide, the fluorescence of the donor fluorophore is quenched by the acceptor. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Reagents:
-
Purified recombinant DENV2 or ZIKV NS2B and NS3 proteins.
-
FRET peptide substrate (e.g., Abz-RRRRSAG-nTyr).
-
Assay Buffer: 20 mM Tris pH 8.0, 100 mM NaCl, 5% Glycerol, 0.05% CHAPS.
-
Erythrosin B stock solution (in DMSO).
-
DMSO (vehicle control).
-
-
Procedure:
-
In a 96-well black plate, mix 50 nM of the NS3 fusion protein (e.g., DENV2 NS3-MBP or ZIKV GST-NS3) with varying concentrations of Erythrosin B or DMSO control in the assay buffer.
-
Incubate the mixture at 4 °C for 30 minutes.
-
Add the corresponding His-tagged NS2B protein to a final concentration of 1 µM.
-
Initiate the reaction by adding the FRET peptide substrate to a final concentration of 50 µM.
-
Monitor the increase in fluorescence over time at 37 °C using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 420 nm, respectively.[1]
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the Erythrosin B concentration.
-
Split Luciferase Complementation (SLC) Assay for NS2B-NS3 Interaction
This assay quantifies the interaction between the NS2B and NS3 proteins.
Principle: The N-terminal and C-terminal fragments of luciferase (NLuc and CLuc) are fused to NS2B and NS3, respectively. When NS2B and NS3 interact, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme that produces a luminescent signal in the presence of its substrate.
Protocol:
-
Reagents:
-
Purified recombinant fusion proteins (e.g., NLuc-NS2B and CLuc-NS3).
-
Luciferase substrate (e.g., luciferin).
-
Assay buffer.
-
Erythrosin B stock solution (in DMSO).
-
DMSO (vehicle control).
-
-
Procedure:
-
In a 96-well white plate, mix the NLuc-NS2B and CLuc-NS3 fusion proteins at a suitable concentration (e.g., 100 nM each).
-
Add varying concentrations of Erythrosin B or DMSO control.
-
Incubate the mixture at room temperature for a specified time.
-
Add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value for the disruption of the NS2B-NS3 interaction.
-
Enzyme Kinetics and Determination of Inhibition Mechanism
This experiment determines the mode of inhibition by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.
Protocol:
-
Reagents:
-
Purified recombinant NS2B and NS3 proteins.
-
FRET peptide substrate.
-
Assay Buffer.
-
Erythrosin B stock solution.
-
DMSO (vehicle control).
-
-
Procedure:
-
Perform the FRET-based protease assay as described in section 4.1.
-
Vary the concentration of the FRET substrate (e.g., 25 µM to 800 µM in 2-fold dilutions) for a fixed concentration of Erythrosin B (e.g., 3 µM) and a DMSO control.[1]
-
Measure the initial reaction velocities for each substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the plot to determine the effect of Erythrosin B on Vmax (y-intercept) and Km (x-intercept). For non-competitive inhibition, the lines will intersect on the x-axis, indicating a change in Vmax but not Km.
-
Signaling Pathways and Experimental Workflows
Flavivirus Polyprotein Processing Pathway
Erythrosin B inhibits a crucial step in the flavivirus replication cycle. The following diagram illustrates the processing of the viral polyprotein by the NS2B-NS3 protease and the point of inhibition by Erythrosin B.
Caption: Flavivirus polyprotein processing and inhibition by Erythrosin B.
Experimental Workflow for Inhibitor Characterization
The identification and characterization of Erythrosin B as a non-competitive inhibitor followed a logical experimental workflow.
Caption: General workflow for screening and characterization of viral protease inhibitors.
Conclusion
Erythrosin B represents a promising starting point for the development of novel anti-flaviviral drugs. Its non-competitive mechanism of action, targeting the formation of the active NS2B-NS3 protease complex, offers a potential advantage over active-site inhibitors, which may be more susceptible to resistance mutations. The low micromolar inhibitory activity against multiple flaviviruses highlights its broad-spectrum potential. Further research, including structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to advance Erythrosin B and its derivatives as clinical candidates for the treatment of flavivirus infections.
References
- 1. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of erythrosin B and derivatives against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and synthesis of Erythrosin B
An In-depth Technical Guide to the Chemical Properties and Synthesis of Erythrosin B
Introduction
Erythrosin B, also known as Acid Red 51 or FD&C Red No. 3, is a xanthene dye characterized by its vibrant cherry-pink hue.[1] It is a tetraiodinated derivative of fluorescein (B123965).[2] Due to its distinct photochemical and physical properties, Erythrosin B finds extensive applications across various scientific and industrial domains, including as a food colorant, a biological stain for assessing cell viability, an active agent in photodynamic therapy (PDT), and as a component in printing inks.[3][4][5][6] This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and common experimental applications for researchers, scientists, and professionals in drug development.
Chemical Properties of Erythrosin B
Erythrosin B is typically available as its disodium (B8443419) salt, a brown powder that dissolves in water to form a red solution.[7] It is known for its good stability in sugar systems and at neutral to alkaline pH, though it is insoluble in acidic conditions between pH 3 and 5.[7] The dye exhibits fair stability to oxidation and poor to fair stability to light.[7]
Quantitative Data Summary
The key physicochemical properties of Erythrosin B are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | disodium 2-(2,4,5,7-tetraiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate[5] |
| Synonyms | Acid Red 51, Erythrosine, FD&C Red No. 3, C.I. 45430[8] |
| CAS Number | 16423-68-0 (disodium salt)[7], 15905-32-5 (free acid)[4] |
| Molecular Formula | C₂₀H₆I₄Na₂O₅ (disodium salt)[5][9][10] |
| Molecular Weight | 879.86 g/mol (disodium salt)[9][10][11] |
| Appearance | Deep red to brown crystalline powder[7][9] |
| Melting Point | 300-315 °C (decomposes)[12] |
| Absorption Max (λmax) | ~524-535 nm in water/ethanol[13][14][15], 540 nm[8] |
| Emission Max | ~552-554 nm[16][17] |
| Molar Extinction Coeff. | ~107,000 L·mol⁻¹·cm⁻¹ at 535 nm in ethanol[14] |
| Quantum Yield | 0.08 in ethanol[14] |
| pH Indicator Range | 0 (Yellow) - 3.6 (Red)[9] |
Solubility
Erythrosin B exhibits varied solubility in different solvents, a critical factor for its application in diverse experimental settings.
| Solvent | Solubility |
| Water | 9-10 g/100 mL (90-100 g/L)[7][9][18] |
| Ethanol | ~30 mg/mL[8], 5.0%[18] |
| DMSO | ~30 mg/mL[8] |
| Dimethylformamide | ~30 mg/mL[8] |
| PBS (pH 7.2) | ~10 mg/mL[8] |
| Glycol | 8.25%[18] |
| Cellosolve | 7.0%[18] |
| Oils/Fats | Insoluble |
Synthesis of Erythrosin B
The primary industrial method for synthesizing Erythrosin B is through the iodination of fluorescein.[9][19] This process involves the electrophilic substitution of hydrogen atoms on the xanthene ring of fluorescein with iodine atoms.
Synthesis Workflow Diagram
Caption: Synthesis of Erythrosin B via iodination of fluorescein.
Detailed Experimental Protocol: Iodination of Fluorescein
This protocol describes a common laboratory-scale synthesis of Erythrosin B.
1. Materials and Reagents:
-
Fluorescein
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Potassium iodide (KI) (optional, to aid iodine solubility)
-
Ethanol or Water (as solvent)
-
Hydrochloric acid (HCl) (for precipitation)
2. Procedure:
-
Step 1: Dissolution of Fluorescein: Dissolve fluorescein in an aqueous solution of sodium hydroxide or sodium bicarbonate to form the disodium salt of fluorescein.[9] This deprotonates the hydroxyl groups, making the aromatic rings more susceptible to electrophilic attack.
-
Step 2: Iodination: To the fluorescein solution, slowly add a solution of iodine (and optionally potassium iodide) in the chosen solvent (e.g., ethanol).[19] The reaction mixture is typically heated and stirred to facilitate the substitution of four hydrogen atoms on the xanthene core with iodine atoms.[19][20] The reaction progress can be monitored by techniques like thin-layer chromatography.
-
Step 3: Precipitation and Isolation: After the reaction is complete, the free acid form of Erythrosin B can be precipitated by acidifying the solution with hydrochloric acid.[21] The resulting precipitate is then filtered, washed with water to remove unreacted starting materials and salts, and dried.
-
Step 4: Conversion to Disodium Salt: The isolated free acid is then dissolved in a stoichiometric amount of sodium hydroxide or sodium bicarbonate solution and the solvent is evaporated to yield the final product, Erythrosin B (disodium salt).[19]
An alternative method involves electrochemical synthesis, where fluorescein is halogenated in a batch or flow reactor, offering a different approach to control the reaction.[21][22]
Key Experimental Applications and Protocols
Erythrosin B's utility in research is widespread, primarily due to its properties as a photosensitizer and a vital stain.
Cell Viability Assessment: Erythrosin B Exclusion Assay
Erythrosin B serves as a vital dye to differentiate viable from non-viable cells.[23][24] The principle relies on the integrity of the cell membrane; viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear red or pink.[24][25]
Experimental Workflow Diagram
Caption: Workflow for an Erythrosin B cell viability exclusion assay.
Detailed Protocol:
-
1. Reagent Preparation: Prepare a 0.1% (w/v) working solution of Erythrosin B in a buffered solution, such as phosphate-buffered saline (PBS) or Tris-HCl.[26]
-
2. Sample Staining: Harvest the cell suspension to be analyzed. Mix the cell suspension with an equal volume of the 0.1% Erythrosin B working solution (1:1 ratio).[24][26] Gently mix the suspension.
-
3. Incubation: Allow the mixture to incubate at room temperature for 1-5 minutes.[25][26] This allows time for the dye to penetrate non-viable cells.
-
4. Cell Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter.
-
5. Data Analysis: Count the number of stained (non-viable) and unstained (viable) cells. Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Photodynamic Therapy (PDT)
Erythrosin B is an effective photosensitizer, a key component in photodynamic therapy.[6] PDT is a treatment modality that uses a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which are cytotoxic and can induce cell death in target tissues like tumors or microbial biofilms.[27][28]
Signaling Pathway Diagram
Caption: Mechanism of Erythrosin B-mediated photodynamic therapy.
Mechanism of Action:
-
1. Administration and Localization: Erythrosin B is administered and preferentially accumulates in the target tissue, such as a tumor or an area of infection.[29][30] Studies show it can localize in mitochondria, a key target for inducing cell death.[29][30]
-
2. Light Activation: The target area is irradiated with light of a specific wavelength that matches the absorption peak of Erythrosin B (around 525-540 nm).
-
3. Energy Transfer: Upon absorbing a photon, Erythrosin B is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁).
-
4. Singlet Oxygen Production: The triplet-state Erythrosin B transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[27]
-
5. Cellular Damage: Singlet oxygen rapidly reacts with and oxidizes essential biomolecules within the cell, including lipids, proteins, and nucleic acids. This oxidative stress leads to cellular damage and ultimately triggers cell death through apoptosis or necrosis.[27][30]
Erythrosin B-based PDT has shown efficacy against malignant and pre-malignant oral epithelial cells and in the treatment of oral plaque biofilms.[28][29]
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Erythrosin B, spirit soluble | Fisher Scientific [fishersci.ca]
- 4. ERYTHROSIN B | 15905-32-5 [chemicalbook.com]
- 5. Erythrosin B 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ERYTHROSIN B | 16423-68-0 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Erythrosin B [chembk.com]
- 10. biocompare.com [biocompare.com]
- 11. Erythrosine B | C20H6I4Na2O5 | CID 145712426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. PhotochemCAD | Erythrosine B [photochemcad.com]
- 15. Erythrosine - CAMEO [cameo.mfa.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. emsdiasum.com [emsdiasum.com]
- 19. hridhanchem.com [hridhanchem.com]
- 20. youtube.com [youtube.com]
- 21. Electrochemical Synthesis of Erythrosin From Uorescein: Journal of Applied Electrochemistry November 1994 | PDF | Electrochemistry | Chemistry [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 24. bionordika.se [bionordika.se]
- 25. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by Erythrosine B [protocols.io]
- 26. escarpmentlabs.com [escarpmentlabs.com]
- 27. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells | PLOS One [journals.plos.org]
- 30. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Erythrosin B: A Potent Inhibitor of Dengue Virus Replication through NS2B-NS3 Protease Targeting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dengue virus (DENV) infection presents a significant global health challenge with no specific antiviral therapy currently available. The viral NS2B-NS3 protease is an essential enzyme for viral replication and represents a prime target for antiviral drug development. This technical guide details the inhibitory effects of Erythrosin B, an FDA-approved food additive, on Dengue virus replication. Erythrosin B has been identified as a potent, broad-spectrum inhibitor of flavivirus NS2B-NS3 protease.[1][2] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols for researchers investigating the antiviral potential of Erythrosin B against Dengue virus.
Introduction to Dengue Virus and the NS2B-NS3 Protease Target
Dengue virus, a member of the Flaviviridae family, is a mosquito-borne single-stranded RNA virus with four distinct serotypes (DENV-1, -2, -3, and -4). Infection can lead to a range of clinical manifestations, from asymptomatic or mild dengue fever to severe and potentially fatal dengue hemorrhagic fever and dengue shock syndrome. The viral genome is translated into a single polyprotein that is subsequently cleaved by both host and viral proteases to yield individual structural and non-structural (NS) proteins essential for the viral life cycle.
The DENV NS2B-NS3 protease is a two-component enzyme crucial for processing the viral polyprotein. The N-terminal one-third of the NS3 protein contains the serine protease domain, while a 40-amino-acid hydrophilic region of the NS2B protein acts as a critical cofactor for its enzymatic activity. The interaction between NS2B and NS3 induces a conformational change in the protease, forming the active site. Disruption of this interaction or inhibition of the protease activity effectively halts viral replication, making the NS2B-NS3 protease a highly attractive target for antiviral drug discovery.
Mechanism of Action of Erythrosin B
Erythrosin B inhibits Dengue virus replication by targeting the NS2B-NS3 protease. Its primary mechanism of action is the disruption of the crucial interaction between the NS2B cofactor and the NS3 protease domain.[1] By binding to the NS3 protease, Erythrosin B prevents the necessary conformational changes that are induced by the binding of NS2B, thereby keeping the protease in an inactive state. This inhibitory action is described as non-competitive.[1][2]
Signaling Pathway of NS2B-NS3 Protease Activation and Inhibition by Erythrosin B
Caption: Mechanism of Erythrosin B inhibition of DENV NS2B-NS3 protease.
Quantitative Data on Erythrosin B Efficacy
The antiviral activity and cytotoxicity of Erythrosin B have been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of Erythrosin B against DENV2 NS2B-NS3 Protease
| Assay Type | Parameter | Value (µM) | Reference |
| Split Luciferase Complementation | IC50-SLC | 15 | [1] |
| Protease Activity Assay | IC50-pro | 1.9 | [1] |
IC50-SLC: Half-maximal inhibitory concentration in the split luciferase complementation assay, measuring the disruption of NS2B-NS3 interaction. IC50-pro: Half-maximal inhibitory concentration in the protease activity assay.
Table 2: Antiviral Activity and Cytotoxicity of Erythrosin B
| Virus | Cell Line | Parameter | Value (µM) | Reference |
| Dengue Virus 2 (DENV2) | A549 | EC50 | 2.8 | [1] |
| Zika Virus (ZIKV) | A549 | EC50 | 0.8 | [1] |
| West Nile Virus (WNV) | A549 | EC50 | 1.2 | [1] |
| Yellow Fever Virus (YFV) | A549 | EC50 | 1.5 | [1] |
| Japanese Encephalitis Virus (JEV) | A549 | EC50 | 0.9 | [1] |
| Cytotoxicity | ||||
| - | A549 | CC50 | >150 | [1] |
| - | JEG-3 (human placental) | CC50 | >150 | [1] |
| - | hNPC (human neural progenitor) | CC50 | >150 | [1] |
EC50: Half-maximal effective concentration required to reduce virus titer by 50%. CC50: Half-maximal cytotoxic concentration.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of Erythrosin B's anti-dengue virus activity.
Plaque Reduction Neutralization Assay (PRNA)
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Experimental Workflow:
Caption: Workflow for the Plaque Reduction Neutralization Assay.
Materials:
-
Vero cells (or other susceptible cell lines like A549)
-
Dengue virus stock of known titer
-
Erythrosin B
-
Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS)
-
Carboxymethyl cellulose (B213188) (CMC) or agarose (B213101) for overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of Erythrosin B in serum-free MEM. A typical starting concentration might be 100 µM with 2-fold serial dilutions.
-
Virus-Compound Incubation: Mix an equal volume of each Erythrosin B dilution with a DENV suspension containing a predetermined number of plaque-forming units (PFU) (e.g., 100 PFU). Incubate the mixture at 37°C for 1 hour.
-
Infection: Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS). Inoculate the cells with the virus-compound mixtures.
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cell monolayers with MEM containing 2% FBS and a final concentration of 1% CMC or agarose.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each Erythrosin B concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of the compound (CC50).
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Materials:
-
A549 cells (or other relevant cell lines)
-
Erythrosin B
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at an appropriate density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of Erythrosin B. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.
Split Luciferase Complementation (SLC) Assay for NS2B-NS3 Interaction
This assay is used to quantify the inhibitory effect of Erythrosin B on the interaction between NS2B and NS3.
Experimental Workflow:
Caption: Workflow for the Split Luciferase Complementation Assay.
Materials:
-
Purified recombinant N-terminal luciferase-NS2B (NLuc-NS2B) and C-terminal luciferase-NS3 (CLuc-NS3) fusion proteins.
-
Erythrosin B
-
Assay buffer
-
Luciferase substrate (e.g., D-luciferin)
-
White opaque 96-well plates
Procedure:
-
Protein Expression and Purification: Express and purify the NLuc-NS2B and CLuc-NS3 fusion proteins using standard molecular biology techniques.
-
Assay Setup: In a white 96-well plate, add the NLuc-NS2B and CLuc-NS3 fusion proteins to the assay buffer.
-
Compound Addition: Add serial dilutions of Erythrosin B to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding.
-
Substrate Addition: Add the luciferase substrate to all wells.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of the NS2B-NS3 interaction for each Erythrosin B concentration. Determine the IC50-SLC value from the dose-response curve.
FRET-based Protease Activity Assay
This assay measures the enzymatic activity of the NS2B-NS3 protease and its inhibition by Erythrosin B.
Experimental Workflow:
Caption: Workflow for the FRET-based Protease Activity Assay.
Materials:
-
Purified recombinant DENV NS2B-NS3 protease
-
Erythrosin B
-
A fluorogenic peptide substrate with a FRET pair (e.g., a peptide containing a fluorophore and a quencher that are separated upon cleavage)
-
Assay buffer
-
Black 96-well plates
Procedure:
-
Assay Setup: In a black 96-well plate, add the purified NS2B-NS3 protease to the assay buffer.
-
Compound Addition: Add serial dilutions of Erythrosin B and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate.
-
Fluorescence Monitoring: Immediately monitor the increase in fluorescence over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific FRET pair used.
-
Data Analysis: Calculate the initial velocity of the reaction for each concentration of Erythrosin B. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50-pro from the dose-response curve. For the study by Li et al. (2018), the DENV2 NS3-MBP fusion protein (50 nM) was mixed with varying concentrations of Erythrosin B in a reaction buffer (20 mM Tris pH 8.0, 100 mM NaCl, 5% Glycerol, and 0.05% CHAPS) and incubated at 4°C for 30 minutes.[1] Subsequently, DENV2 His-NS2B was added to a final concentration of 1 µM.[1]
Conclusion
Erythrosin B demonstrates potent and broad-spectrum antiviral activity against Dengue virus and other flaviviruses in vitro. Its mechanism of action, the inhibition of the essential NS2B-NS3 protease through the disruption of the NS2B-NS3 interaction, presents a promising avenue for the development of novel anti-dengue therapeutics. The favorable safety profile of Erythrosin B, an FDA-approved food additive, further enhances its potential as a lead compound for drug development. The detailed experimental protocols provided in this guide are intended to facilitate further research into the antiviral properties of Erythrosin B and its derivatives, with the ultimate goal of developing an effective treatment for Dengue virus infection.
References
A Technical Guide to the Antiviral Activity of Erythrosin B Against Flavivirus NS2B-NS3 Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV), represent a significant and ongoing global health threat. A critical component in the life cycle of these viruses is the NS2B-NS3 protease, a chymotrypsin-like serine protease responsible for cleaving the viral polyprotein into functional units, a process essential for viral replication. The interaction between the NS3 protease domain and its NS2B cofactor is indispensable for its enzymatic activity, making this interface a prime target for antiviral drug development. Erythrosin B, a xanthene dye approved by the FDA as a food additive, has emerged as a potent inhibitor of the flavivirus NS2B-NS3 protease, demonstrating broad-spectrum antiviral activity. This technical guide provides an in-depth overview of Erythrosin B's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Non-Competitive Inhibition of NS2B-NS3 Interaction
Erythrosin B acts as a non-competitive inhibitor of the flavivirus NS2B-NS3 protease.[1][2] Its mechanism does not involve direct binding to the active site of the NS3 protease. Instead, Erythrosin B disrupts the crucial interaction between the NS2B cofactor and the NS3 protease domain.[1] This allosteric inhibition prevents the proper conformational arrangement of the protease complex, rendering it inactive. By preventing the association of NS2B with NS3, Erythrosin B effectively abolishes the protease's ability to cleave the viral polyprotein, thereby halting viral replication.[1] Molecular docking studies suggest that Erythrosin B binds to a site at the interface of NS2B and NS3, physically impeding their association.[1]
Quantitative Data on Inhibitory Activity
Erythrosin B has demonstrated potent inhibitory activity against a range of flaviviruses. The following table summarizes the key quantitative data from various studies.
| Virus | Assay Type | Metric | Value (µM) | Cell Line | Reference |
| Dengue Virus 2 (DENV-2) | Protease Inhibition (in vitro) | IC50 | 1.2 ± 0.2 | - | [1] |
| Antiviral (Plaque Reduction) | EC50 | 1.2 | A549 | [1] | |
| NS2B-NS3 Interaction (SLC) | IC50 | 15 | - | [1] | |
| Zika Virus (ZIKV) | Protease Inhibition (in vitro) | IC50 | 0.3 - 3.0 | - | [1] |
| Antiviral (Plaque Reduction) | EC50 | 0.6 - 1.39 | A549, HPEC, HNPC | [1] | |
| West Nile Virus (WNV) | Antiviral (Plaque Reduction) | EC50 | Low µM range | A549 | [1] |
| Yellow Fever Virus (YFV) | Antiviral (Plaque Reduction) | EC50 | Low µM range | A549 | [1] |
| Japanese Encephalitis Virus (JEV) | Antiviral (Plaque Reduction) | EC50 | Low µM range | A549 | [1] |
| General | Cytotoxicity | CC50 | >150 | A549 | [1] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SLC: Split Luciferase Complementation; HPEC: Human Placental Epithelial Cells; HNPC: Human Neural Progenitor Cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antiviral effects of Erythrosin B.
In Vitro FRET-Based Protease Inhibition Assay
This assay measures the direct inhibitory effect of Erythrosin B on the enzymatic activity of the recombinant NS2B-NS3 protease.
-
Reagents and Materials:
-
Recombinant flavivirus NS2B-NS3 protease (e.g., DENV-2, ZIKV)
-
Fluorogenic peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 5% (v/v) glycerol, 0.5 mM EDTA, 1 mM DTT
-
Erythrosin B stock solution (in DMSO)
-
DMSO (vehicle control)
-
Black 96-well microtiter plate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-460 nm)
-
-
Procedure:
-
Prepare serial dilutions of Erythrosin B in DMSO.
-
In a 96-well plate, add 1 µL of Erythrosin B dilution or DMSO to the respective wells.
-
Prepare a master mix containing assay buffer and the fluorogenic substrate to a final concentration of 5 µM.
-
Add 97 µL of the master mix to each well and mix gently.
-
Equilibrate the plate at 37°C for 10 minutes in the plate reader.
-
Initiate the reaction by adding 2 µL of recombinant NS2B-NS3 protease (final concentration ~0.25 µM) to each well.
-
Immediately begin monitoring the increase in fluorescence for 15-30 minutes.
-
Calculate the initial reaction velocities (RFU/min) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each Erythrosin B concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of Erythrosin B concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Split Luciferase Complementation (SLC) Assay
This assay quantifies the ability of Erythrosin B to disrupt the interaction between NS2B and NS3.
-
Reagents and Materials:
-
Purified recombinant fusion proteins: NS2B fused to the N-terminal fragment of luciferase (NLuc) and NS3 fused to the C-terminal fragment of luciferase (CLuc).
-
Luciferin (B1168401) substrate
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5% glycerol
-
Erythrosin B stock solution (in DMSO)
-
DMSO (vehicle control)
-
White, opaque 96-well plate
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of Erythrosin B in DMSO.
-
In a 96-well plate, add 1 µL of Erythrosin B dilution or DMSO to each well.
-
Add 50 µL of a solution containing the NS2B-NLuc and NS3-CLuc fusion proteins (final concentration of each ~100 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for protein interaction and inhibition.
-
Add 50 µL of the luciferin substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition of the luminescent signal for each Erythrosin B concentration relative to the DMSO control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of Erythrosin B concentration.
-
Plaque Reduction Assay
This cell-based assay determines the antiviral efficacy of Erythrosin B by quantifying the reduction in infectious virus particles.
-
Reagents and Materials:
-
Susceptible cell line (e.g., Vero or A549 cells)
-
Flavivirus stock (e.g., DENV-2, ZIKV)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Erythrosin B stock solution
-
Overlay medium (e.g., growth medium containing 1% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
-
-
Procedure:
-
Seed cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of Erythrosin B in serum-free medium.
-
Prepare a virus dilution in serum-free medium to yield 50-100 plaque-forming units (PFU) per well.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cell monolayers with 200 µL of the virus dilution and incubate for 1 hour at 37°C, rocking every 15 minutes.
-
During the infection, mix the virus dilution with an equal volume of the Erythrosin B dilutions and incubate at 37°C.
-
After the 1-hour infection, remove the inoculum and add 2 mL of the virus-Erythrosin B mixture to the corresponding wells. Include a virus-only control (with DMSO).
-
Incubate for 2 hours at 37°C.
-
Remove the virus-compound mixture and overlay the cells with 3 mL of the overlay medium containing the corresponding concentration of Erythrosin B or DMSO.
-
Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each Erythrosin B concentration compared to the virus control.
-
Determine the EC50 value from a dose-response curve.
-
MTT Cytotoxicity Assay
This assay assesses the toxicity of Erythrosin B on the host cells used in the antiviral assays.
-
Reagents and Materials:
-
Cell line (e.g., A549, Vero)
-
Complete growth medium
-
Erythrosin B stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of Erythrosin B in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the Erythrosin B dilutions to the wells in triplicate. Include a no-compound control (with DMSO).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-compound control.
-
Determine the CC50 value from a dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR)
This method quantifies the amount of viral RNA in infected cells treated with Erythrosin B.
-
Reagents and Materials:
-
Infected and treated cells from a separate experiment
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probe specific for a conserved region of the flavivirus genome (e.g., NS5 gene)
-
Primers for a housekeeping gene (e.g., GAPDH) for normalization
-
Real-time PCR instrument
-
-
Procedure:
-
Infect cells with the flavivirus and treat with various concentrations of Erythrosin B as described in the plaque reduction assay (without the overlay).
-
At a specific time point post-infection (e.g., 48 hours), harvest the cells.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Set up the qPCR reaction with the appropriate master mix, primers, and cDNA template.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative quantification of viral RNA, normalized to the housekeeping gene.
-
Calculate the percentage of viral RNA reduction for each Erythrosin B concentration compared to the DMSO control.
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific viral proteins, such as NS3, in infected and treated cells.
-
Reagents and Materials:
-
Infected and treated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the viral protein (e.g., anti-ZIKV NS3)
-
Primary antibody for a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Infect and treat cells as for the qRT-PCR assay.
-
At the desired time point, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the viral protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody (or run a parallel gel).
-
Quantify the band intensities and normalize the viral protein levels to the loading control.
-
Visualized Workflows and Relationships
Conclusion
Erythrosin B represents a promising scaffold for the development of broad-spectrum antiviral therapeutics against flaviviruses. Its well-characterized, non-competitive mechanism of action, targeting the essential NS2B-NS3 protease interaction, provides a solid foundation for further drug optimization. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to investigate Erythrosin B and other potential flavivirus inhibitors, contributing to the critical effort of combating these widespread and debilitating diseases.
References
Erythrosin B: A Comprehensive Technical Guide to its Foundational Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosin B (disodium 2',4',5',7'-tetraiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diolate), a xanthene dye approved as a food colorant (FD&C Red No. 3), has emerged as a molecule of significant interest beyond its coloring properties. Its diverse biological activities, ranging from promiscuous protein-protein interaction inhibition to potent antiviral and photosensitizing effects, have positioned it as a valuable tool in biological research and a potential starting point for therapeutic development. This technical guide provides an in-depth overview of the core biological activities of Erythrosin B, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
I. Quantitative Data Summary
The biological activity of Erythrosin B has been quantified across various experimental systems. The following tables summarize key inhibitory concentrations (IC₅₀) and dissociation constants (K_d) to provide a comparative overview of its potency.
Table 1: Inhibition of Protein-Protein Interactions (PPIs) and Enzymes
| Target | Assay Type | IC₅₀ / K_d (µM) | Cell Line/System | Reference |
| Protein-Protein Interactions | ||||
| CD40-CD154 | ELISA-type assay | IC₅₀: 2-20 | N/A | [1] |
| TNF-R-TNFα | ELISA-type assay | IC₅₀: 2-20 | N/A | [1] |
| BAFF-R-BAFF | ELISA-type assay | IC₅₀: 2-20 | N/A | [1] |
| RANK-RANKL | ELISA-type assay | IC₅₀: 2-20 | N/A | [1] |
| OX40-OX40L | ELISA-type assay | IC₅₀: 2-20 | N/A | [1] |
| 4-1BB-4-1BBL | ELISA-type assay | IC₅₀: 2-20 | N/A | [1] |
| EGF-R-EGF | ELISA-type assay | IC₅₀: 2-20 | N/A | [1] |
| DENV2 NS2B-NS3 Interaction | Split Luciferase Complementation | IC₅₀: 15 | Purified proteins | [2] |
| Bovine Serum Albumin (BSA) | Metachromasy | K_d: 14 | Purified protein | [3] |
| CD40L | Metachromasy | K_d: 20 | Purified protein | [3] |
| Enzyme Inhibition | ||||
| DENV2 NS2B-NS3 Protease | FRET-based assay | IC₅₀: low µM range | Purified proteins | [2] |
| ZIKV NS2B-NS3 Protease | FRET-based assay | IC₅₀: low µM range | Purified proteins | [2] |
| Acetylcholinesterase | Photoinactivation | K_d: 30 | N/A | [4] |
| Neurotransmitter Transport | ||||
| Dopamine (B1211576) Uptake | Synaptosome uptake assay | IC₅₀: 45 | Rat caudate synaptosomes | [5][6] |
Table 2: Antiviral and Cytotoxic Activity
| Activity | Virus/Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |
| Antiviral Activity | ||||
| Dengue virus (DENV2) | Plaque Reduction Assay | EC₅₀: low µM range | A549 cells | [2] |
| Zika virus (ZIKV) | Plaque Reduction Assay | EC₅₀: low µM range | A549 cells | [2] |
| Yellow Fever virus (YFV) | Plaque Reduction Assay | EC₅₀: low µM range | A549 cells | [2] |
| Japanese Encephalitis virus (JEV) | Plaque Reduction Assay | EC₅₀: low µM range | A549 cells | [2] |
| West Nile virus (WNV) | Plaque Reduction Assay | EC₅₀: low µM range | A549 cells | [2] |
| Cytotoxicity | ||||
| Various Cancer Cell Lines | Crystal Violet Assay | IC₅₀: 10-50 | HTB-26, PC-3, HepG2 | [7] |
| THP-1, Jurkat, HEK-293T | Not specified | IC₅₀: ~50 | THP-1, Jurkat, HEK-293T | [1] |
| A549 | Cell Viability Assay | CC₅₀: >50 | A549 cells | [2] |
II. Key Biological Activities and Mechanisms of Action
A. Promiscuous Inhibition of Protein-Protein Interactions
Erythrosin B has been identified as a non-specific, promiscuous inhibitor of a wide range of protein-protein interactions (PPIs)[1]. This inhibitory activity is remarkably consistent across different PPIs, with IC₅₀ values typically falling within the 2-20 µM range[1]. The proposed mechanism involves the binding of the flat, rigid Erythrosin B molecule to multiple sites on the surface of proteins[3]. This non-specific binding can interfere with the interaction sites for protein partners, thereby disrupting the formation of protein complexes.
One of the well-studied examples is the inhibition of the CD40-CD40L interaction, a crucial co-stimulatory signal in the adaptive immune response. By binding to CD40L, Erythrosin B can block its interaction with the CD40 receptor, potentially modulating immune responses. This inhibition can disrupt downstream signaling pathways, such as the NF-κB pathway.
B. Antiviral Activity against Flaviviruses
Erythrosin B has demonstrated potent and broad-spectrum inhibitory activity against several flaviviruses, including Dengue, Zika, Yellow Fever, Japanese Encephalitis, and West Nile viruses[2]. The primary mechanism of its antiviral action is the inhibition of the viral NS2B-NS3 protease, an enzyme essential for viral replication[2]. Erythrosin B acts as an orthosteric inhibitor, blocking the interaction between the NS2B cofactor and the NS3 protease domain[2]. This disruption of the NS2B-NS3 complex renders the protease inactive, thereby halting the processing of the viral polyprotein and inhibiting the production of new viral particles.
C. Photosensitizer in Photodynamic Therapy (PDT)
Erythrosin B is an effective photosensitizer, meaning it can be activated by light of a specific wavelength to generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic[8]. This property is harnessed in photodynamic therapy (PDT) for applications such as antimicrobial treatments and cancer therapy. Upon light absorption, Erythrosin B transitions to an excited triplet state. Through energy transfer to molecular oxygen, it generates singlet oxygen, which can then induce oxidative damage to cellular components like lipids, proteins, and nucleic acids, leading to cell death[8].
D. Neurobiological and Cytotoxic Effects
Erythrosin B exhibits a range of neurobiological and cytotoxic effects. It has been shown to inhibit the uptake of neurotransmitters, particularly dopamine, in rat brain synaptosomes with an IC₅₀ of 45 µM[5][6]. The proposed mechanism is uncompetitive inhibition, suggesting that Erythrosin B binds to the dopamine transporter-substrate complex, thereby reducing the efficiency of dopamine transport[5].
At higher concentrations, Erythrosin B can induce cytotoxicity and genotoxicity. Studies have shown cytotoxic effects in various cell lines with IC₅₀ values in the micromolar range[1][7]. Genotoxicity, as assessed by the comet assay, has been observed in HepG2 cells at concentrations of 50 and 70 µg/mL.
III. Detailed Experimental Protocols
A. Protein-Protein Interaction (PPI) Inhibition Assay (ELISA-based)
This protocol is a generalized method for assessing the inhibition of a PPI, such as CD40-CD40L, by Erythrosin B.
Materials:
-
96-well high-binding microtiter plates
-
Recombinant receptor-Fc chimera (e.g., CD40-Fc)
-
Recombinant biotinylated ligand (e.g., Biotin-CD40L)
-
Erythrosin B
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the receptor-Fc chimera (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibition: Prepare serial dilutions of Erythrosin B in assay buffer. Add the Erythrosin B dilutions to the wells, followed by the biotinylated ligand at a predetermined concentration (e.g., the EC₅₀ concentration for binding to the receptor). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each Erythrosin B concentration and determine the IC₅₀ value.
B. Antiviral Plaque Reduction Assay
This protocol outlines the procedure to determine the antiviral activity of Erythrosin B against flaviviruses.
Materials:
-
Susceptible cell line (e.g., A549 or Vero cells)
-
Flavivirus stock
-
Erythrosin B
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose)
-
Crystal violet solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed the susceptible cells in 6-well plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with the virus dilutions for 1 hour at 37°C.
-
Treatment: During the infection, prepare different concentrations of Erythrosin B in the overlay medium.
-
Overlay: After the infection period, remove the virus inoculum and add the Erythrosin B-containing overlay medium to the respective wells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Fixation and Staining: After the incubation period, remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Plaque Counting: Count the number of plaques in each well.
-
Analysis: Calculate the percent reduction in plaque number for each Erythrosin B concentration compared to the untreated control and determine the EC₅₀ value.
C. Photodynamic Therapy (PDT) Cell Viability Assay
This protocol describes a method to assess the efficacy of Erythrosin B-mediated PDT on cultured cells.
Materials:
-
Cancer or microbial cell line
-
Erythrosin B
-
Light source with appropriate wavelength (e.g., green light LED array, ~525 nm)
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of Erythrosin B. Incubate for a predetermined period (e.g., 1-4 hours) to allow for cellular uptake. Include control wells with no Erythrosin B.
-
Washing: Gently wash the cells with PBS to remove any extracellular Erythrosin B.
-
Irradiation: Add fresh cell culture medium to the wells and expose the plate to the light source for a specific duration to deliver a defined light dose (J/cm²). Keep a set of plates in the dark as a control for dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Reading: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control and determine the IC₅₀ of the PDT treatment.
References
- 1. The food colorant erythrosine is a promiscuous protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Promiscuous Protein Binding Ability of Erythrosine B Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinactivation of acetylcholinesterase by erythrosin B and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythrosin B inhibits dopamine transport in rat caudate synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells | PLOS One [journals.plos.org]
Methodological & Application
Erythrosin B: A Superior, Safer Alternative to Trypan Blue for Accurate Cell Counting
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Accurate determination of cell concentration and viability is fundamental in a vast array of biological research and drug development applications. For decades, Trypan Blue has been the conventional dye for this purpose; however, its inherent toxicity, instability, and potential carcinogenicity present significant drawbacks. This document details the use of Erythrosin B as a safer and more reliable substitute for Trypan Blue in cell counting and viability assays. Erythrosin B offers numerous advantages, including lower cytotoxicity, enhanced stability, and reduced interference from serum proteins, leading to more consistent and accurate results.[1][2] This application note provides a comprehensive overview, comparative data, and detailed protocols for the seamless integration of Erythrosin B into routine cell counting workflows.
Introduction: The Limitations of Trypan Blue
Trypan Blue is a widely used dye that distinguishes viable from non-viable cells based on the principle of dye exclusion. Viable cells with intact membranes prevent the dye from entering, while non-viable cells with compromised membranes take up the dye and appear blue. Despite its widespread use, Trypan Blue has several documented limitations:
-
Cytotoxicity: Trypan Blue is toxic to cells, which can lead to an underestimation of viability over time as the dye itself induces cell death. It is recommended to perform cell counts as quickly as possible after adding the dye.[1][2][3]
-
Carcinogenicity: Studies have indicated that Trypan Blue is a potential carcinogen, posing a health and safety risk to laboratory personnel.[1][2][4]
-
Instability: The dye is prone to precipitation out of solution during storage, forming crystals that can be mistaken for dead cells, thereby interfering with accurate counting.[1][2] This necessitates warming, filtering, or centrifugation of the dye solution before use.[1][2]
-
Protein Binding: Trypan Blue can bind to serum proteins in cell culture media, which can interfere with its ability to bind to intracellular proteins in dead cells, leading to inaccurate viability assessments.[1][2]
Erythrosin B: A Safer and More Reliable Alternative
Erythrosin B, also known as Red No. 3, is a xanthene dye commonly used as a food coloring agent.[5][6] It functions on the same dye exclusion principle as Trypan Blue: it is excluded by live cells with intact membranes but penetrates the compromised membranes of dead cells, staining them a distinct pink or red.[6][7][8] The advantages of using Erythrosin B over Trypan Blue are significant:
-
Lower Toxicity: Erythrosin B is classified as non-toxic and is significantly less harmful to cells, allowing for longer incubation times without affecting cell viability.[1][3][4] This provides greater flexibility in experimental workflows.
-
Biosafety: As a non-carcinogenic substance, Erythrosin B poses a much lower health risk to researchers.[4][6]
-
Greater Stability: Erythrosin B is more stable in solution and less prone to precipitation, ensuring more consistent results and removing the need for pre-treatment of the dye.[2]
-
Reduced Protein Interference: It exhibits less binding to serum proteins compared to Trypan Blue, leading to more accurate staining of dead cells.[2]
-
Cost-Effectiveness: There is no significant price difference between Erythrosin B and Trypan Blue, making the switch economically viable.[1][2]
Comparative Data: Erythrosin B vs. Trypan Blue
The following table summarizes the key differences and performance characteristics of Erythrosin B and Trypan Blue.
| Feature | Erythrosin B | Trypan Blue | References |
| Principle of Action | Dye Exclusion | Dye Exclusion | [2][6] |
| Color of Dead Cells | Pink / Red | Blue | [5] |
| Toxicity to Cells | Low / Non-toxic | Toxic, decreases viability over time | [1][3][4] |
| Safety Profile | Biosafe, non-carcinogenic | Potential carcinogen | [1][4][6] |
| Stability in Solution | High, less prone to precipitation | Prone to precipitation | [2] |
| Serum Protein Binding | Minimal | Significant | [1][2] |
| Time to Count | Flexible, stable for over 3 hours | Immediate counting recommended | [5] |
| Cost | Comparable | Comparable | [1][2] |
A study comparing Erythrosin B and Trypan Blue for yeast cell viability demonstrated no significant difference in the percentage of viability measured between the two dyes, confirming Erythrosin B's efficacy.[5] Another study on CHO and Jurkat cells showed that Erythrosin B is as effective as Trypan Blue and the fluorescent AO/PI method for determining cell viability.[6]
Experimental Protocols
The transition from Trypan Blue to Erythrosin B is straightforward, as the fundamental protocol remains the same.[1][2]
Preparation of Erythrosin B Working Solution (0.1% w/v)
Materials:
-
Erythrosin B powder (e.g., Sigma-Aldrich cat #198269)
-
Phosphate-Buffered Saline (PBS), sterile
-
15 mL centrifuge tube
-
Vortex mixer
Procedure:
-
Weigh out 10 mg of Erythrosin B powder.
-
Dissolve the powder in 10 mL of sterile PBS to achieve a 0.1% (w/v) solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
The working solution is now ready to use. Store at room temperature, protected from light.
Note: For some applications, a final concentration of 0.02% to 0.05% Erythrosin B in the cell suspension mix is recommended.[5][6]
Protocol for Cell Counting with Erythrosin B
Materials:
-
Cell suspension
-
0.1% Erythrosin B working solution
-
Microcentrifuge tubes
-
Pipettes and tips
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Ensure your cell suspension is homogeneous by gently vortexing or pipetting up and down.
-
In a microcentrifuge tube, mix the cell suspension with the Erythrosin B working solution. A 1:1 ratio is common, but this can be adjusted. For a 1:1 ratio, mix equal volumes of cell suspension and 0.1% Erythrosin B solution. This will result in a final Erythrosin B concentration of 0.05%.
-
Mix the solution well by gentle pipetting. No incubation time is required.[7]
-
Clean the hemocytometer and coverslip.
-
Load 10-20 µL of the cell-dye mixture into the hemocytometer chamber.
-
Place the hemocytometer on the microscope stage.
-
Using a 10x or 20x objective, count the live (unstained, bright) and dead (pink/red) cells in the designated squares of the grid.
-
Calculate the cell concentration and viability using the standard hemocytometer formulas, remembering to account for the dilution factor from adding the Erythrosin B solution.
For Automated Cell Counters:
Most automated cell counters with brightfield imaging can be used with Erythrosin B. The protocol is similar to using Trypan Blue. You may need to adjust the instrument's settings for cell size, roundness, and stain threshold to optimize for the red color of Erythrosin B.[6] Consult your instrument's manual for specific instructions.
Visualizations
Principle of Dye Exclusion
Caption: Dye exclusion by viable vs. non-viable cells.
Experimental Workflow for Cell Counting
References
- 1. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 3. logosbio.com [logosbio.com]
- 4. Application of a non-hazardous vital dye for cell counting with automated cell counters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escarpmentlabs.com [escarpmentlabs.com]
- 6. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 7. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 8. researchgate.net [researchgate.net]
Erythrosin B in 3D Organoid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosin B, a tetra-iodofluorescein salt, is a versatile dye with established applications in biological research. While traditionally used as a food colorant and a stain for visualizing dental plaque, its utility extends to cell viability assessment and as a photosensitizer in photodynamic therapy (PDT). Three-dimensional (3D) organoid models, which more accurately recapitulate the complex architecture and physiology of in vivo tissues, present a valuable platform for leveraging the properties of Erythrosin B in drug discovery and disease modeling.
These application notes provide detailed protocols for the use of Erythrosin B for cell viability staining and photodynamic therapy in 3D organoid models. The methodologies are designed to be adaptable to a variety of organoid types and experimental setups.
Application 1: Cell Viability Staining in 3D Organoids
Erythrosin B serves as a reliable and cost-effective vital stain for distinguishing between live and dead cells within 3D organoid structures. The principle of this assay is based on the integrity of the cell membrane. Live cells with intact membranes exclude the dye, while dead or dying cells with compromised membranes allow Erythrosin B to enter and stain the intracellular proteins red.
Challenges in Staining 3D Organoids
Staining 3D organoids presents unique challenges compared to 2D cell cultures, primarily due to their multi-layered structure. These include:
-
Limited Dye Penetration: The dense, multi-layered nature of organoids can hinder the uniform penetration of stains, leading to inaccurate viability assessments, particularly in the organoid core.
-
Imaging Depth: Standard microscopy techniques may have insufficient light penetration to visualize the entire 3D structure of the organoid.
-
Handling Fragility: Organoids are delicate structures that can be easily damaged during the staining and washing steps.
The following protocol has been optimized to address these challenges.
Experimental Protocol: Erythrosin B Viability Staining of 3D Organoids
Materials:
-
Erythrosin B powder (e.g., Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS), sterile
-
Organoid culture medium
-
Wide-bore pipette tips
-
Microcentrifuge tubes
-
Confocal microscope or other suitable imaging system
Reagent Preparation:
-
Erythrosin B Stock Solution (0.4% w/v): Dissolve 400 mg of Erythrosin B powder in 100 mL of PBS. Mix thoroughly and filter-sterilize. Store protected from light at 4°C.
-
Erythrosin B Working Solution (0.02% - 0.2% w/v): Dilute the stock solution in organoid culture medium or PBS to the desired final concentration. The optimal concentration should be determined empirically for each organoid type and size, starting with a concentration of 0.04% w/v. For organoids in serum-containing media, higher concentrations (e.g., 0.2% w/v) may be necessary as serum proteins can bind to the dye.[1]
Staining Procedure:
-
Organoid Collection: Gently collect organoids from the culture plate using a wide-bore pipette tip to minimize mechanical stress.
-
Washing: Transfer the organoids to a microcentrifuge tube and allow them to settle by gravity or gentle centrifugation (100 x g for 2-3 minutes). Carefully remove the supernatant and wash the organoids once with pre-warmed PBS.
-
Staining: Resuspend the organoids in the Erythrosin B working solution. The volume should be sufficient to fully immerse the organoids.
-
Incubation: Incubate the organoids at 37°C for 15-60 minutes. The incubation time will need to be optimized based on the organoid size and density to ensure adequate dye penetration. Longer incubation times may be required for larger or more compact organoids.
-
Washing: After incubation, allow the organoids to settle and carefully remove the Erythrosin B solution. Wash the organoids 2-3 times with pre-warmed PBS to remove excess dye and reduce background fluorescence.
-
Imaging: Mount the stained organoids on a suitable imaging dish or slide. For improved imaging of the 3D structure, consider using optical clearing agents or embedding the organoids in a hydrogel. Image the organoids using a confocal microscope with appropriate filter sets for Erythrosin B (Excitation/Emission: ~530/560 nm). Acquire Z-stacks to visualize the entire organoid.
Data Presentation: Quantitative Staining Parameters
The following table provides starting parameters for Erythrosin B staining in 2D cell culture, which can be adapted and optimized for 3D organoid models.
| Parameter | 2D Cell Culture (Starting Point) | 3D Organoid Model (Recommended for Optimization) |
| Erythrosin B Concentration | 0.02% - 0.04% (w/v) in PBS or media[2] | 0.04% - 0.2% (w/v) in media[1] |
| Incubation Time | 1 - 5 minutes | 15 - 60 minutes (or longer) |
| Imaging Method | Brightfield or Fluorescence Microscopy | Confocal or Light-Sheet Microscopy |
Application 2: Photodynamic Therapy (PDT) in 3D Organoid Models
Erythrosin B can function as a photosensitizer in photodynamic therapy, a promising anti-cancer treatment. Upon activation by light of a specific wavelength, Erythrosin B generates reactive oxygen species (ROS), primarily singlet oxygen, which induces oxidative stress and leads to cell death.
Mechanism of Erythrosin B-mediated Photodynamic Therapy
The photodynamic action of Erythrosin B involves the following steps:
-
Uptake: Erythrosin B is taken up by the cells within the organoid.
-
Photoexcitation: Upon irradiation with light of an appropriate wavelength (in the green spectrum, ~530 nm), Erythrosin B absorbs photons and transitions to an excited singlet state.
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived triplet state.
-
Energy Transfer and ROS Generation: The triplet state photosensitizer can transfer its energy to molecular oxygen (Type II reaction), generating highly reactive singlet oxygen (¹O₂). It can also participate in Type I reactions, producing other ROS like superoxide (B77818) anions and hydroxyl radicals.
-
Oxidative Stress and Cell Death: The generated ROS are highly cytotoxic, causing damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.
Caption: Mechanism of Erythrosin B-mediated Photodynamic Therapy.
Experimental Protocol: Erythrosin B-PDT in 3D Organoids
Materials:
-
Erythrosin B stock solution (as prepared for staining)
-
Organoid culture medium
-
Light source with a wavelength around 530 nm (e.g., LED array, filtered lamp)
-
Light power meter/radiometer
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D, or another suitable assay for organoids)
Procedure:
-
Organoid Seeding: Seed organoids in a multi-well plate suitable for both culture and light irradiation.
-
Erythrosin B Incubation: Add Erythrosin B to the culture medium to achieve the desired final concentration. Based on 2D cell line studies, a starting concentration range of 10-100 µM can be tested. The optimal concentration will depend on the organoid type and its uptake efficiency. Incubate for a predetermined period (e.g., 1-4 hours) to allow for photosensitizer uptake.
-
Washing: Gently wash the organoids with fresh, pre-warmed culture medium to remove any unbound Erythrosin B.
-
Light Irradiation: Irradiate the organoids with a light source at ~530 nm. The light dose (fluence, J/cm²) is a critical parameter and should be carefully controlled and measured. It is calculated as the product of the light intensity (fluence rate, W/cm²) and the irradiation time (s). Start with a fluence of 10-50 J/cm² and optimize based on the desired therapeutic effect.
-
Post-Irradiation Incubation: After irradiation, return the organoids to the incubator and culture for a further 24-72 hours to allow for the induction of cell death.
-
Assessment of Cell Viability: Quantify the extent of cell death using a suitable 3D cell viability assay. This can be a metabolic assay (e.g., ATP measurement) or an imaging-based method using viability stains.
Data Presentation: Quantitative PDT Parameters
The following table provides a starting point for PDT parameters based on studies in 2D cell lines and general principles for 3D models. These parameters require optimization for specific organoid systems.
| Parameter | 2D Cancer Cell Lines (Reference) | 3D Organoid Models (Recommended for Optimization) |
| Erythrosin B Concentration | 10 - 100 µM | 20 - 200 µM (or higher, depending on uptake) |
| Incubation Time | 1 - 4 hours | 4 - 24 hours (to enhance penetration) |
| Light Wavelength | ~530 nm | ~530 nm |
| Light Fluence | 10 - 122.58 J/cm² | 20 - 150 J/cm² (or higher, to compensate for light scattering) |
Experimental Workflows
Visual representations of the experimental workflows for both applications are provided below.
Caption: Workflow for Erythrosin B Viability Staining of 3D Organoids.
Caption: Workflow for Erythrosin B-mediated Photodynamic Therapy in 3D Organoids.
Conclusion
Erythrosin B is a valuable tool for researchers working with 3D organoid models. Its utility as both a viability stain and a photosensitizer provides a cost-effective and versatile means to assess organoid health and to investigate novel therapeutic strategies. The protocols provided herein offer a solid foundation for the implementation of Erythrosin B in your research. However, it is crucial to empirically optimize the described parameters for each specific organoid model to ensure accurate and reproducible results. The transition from 2D to 3D cell culture necessitates careful consideration of factors such as dye and light penetration, and the inherent heterogeneity of organoid structures.
References
In Vivo Application of Erythrosin B in Murine Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of in vivo studies involving Erythrosin B in mouse models. It includes a summary of key quantitative data, detailed experimental protocols for common administration routes and study designs, and visualizations of experimental workflows and a relevant signaling pathway. This guide is intended to facilitate the design and execution of preclinical research involving Erythrosin B.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of Erythrosin B in mouse models, focusing on pharmacokinetics, antiviral efficacy, and acute toxicity.
Table 1: Pharmacokinetic Parameters of Erythrosin B in Female B6 Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t1/2 (h) | AUC (ng·h/mL) |
| Intraperitoneal (ip) | 50 | ~12,000 | 15 | ~2 | ~25,000 |
| Oral Gavage | 100 | ~1,000 | 20 | ~3 | ~3,000 |
Data synthesized from pharmacokinetic studies in female B6 mice, indicating rapid absorption with both routes but significantly lower bioavailability with oral administration[1][2].
Table 2: Antiviral Efficacy of Erythrosin B Against Zika Virus (ZIKV) in Mice
| Mouse Gender | ZIKV Challenge Dose (PFU) | Treatment | Survival Rate (%) |
| Male | 1.7 x 10⁴ | Vehicle Control | 0 |
| Male | 1.7 x 10⁴ | 200 mg/kg/day EB (oral) | 75 |
| Male | 1.7 x 10⁴ | 400 mg/kg/day EB (oral) | 75 |
| Female | 1.7 x 10⁵ | Vehicle Control | 25 |
| Female | 1.7 x 10⁵ | 200 mg/kg/day EB (oral) | 67.7 |
Survival data from a Zika virus challenge model demonstrating a significant increase in survival rates with oral Erythrosin B treatment[1].
Table 3: Acute Oral Toxicity of Erythrosin B in Rodents
| Species | LD50 (mg/kg) |
| Mouse | 1264 |
| Rat | 1840 |
LD50 values indicating the acute oral toxicity of Erythrosin B[3].
Experimental Protocols
The following are detailed protocols for common experimental procedures involving the in vivo administration of Erythrosin B to mice.
Protocol 1: Preparation and Administration of Erythrosin B via Oral Gavage
Objective: To administer a precise dose of Erythrosin B directly into the stomach of a mouse.
Materials:
-
Erythrosin B powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
1 mL syringes
-
20-22 gauge stainless steel feeding needles (gavage needles) with a ball tip
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of Erythrosin B based on the desired dose (e.g., 200 mg/kg) and the body weight of the mice.
-
Accurately weigh the Erythrosin B powder.
-
Prepare the chosen vehicle. For suspensions, a viscosity agent like 0.5% carboxymethylcellulose can help maintain uniformity.
-
Add the weighed Erythrosin B to the vehicle in a sterile tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension. If Erythrosin B does not readily suspend, sonicate the mixture for 5-10 minutes.
-
Visually inspect the suspension for homogeneity before each administration. If it is a suspension, vortex immediately before drawing each dose.
-
-
Animal Preparation and Dosing:
-
Accurately weigh the mouse to determine the correct volume of the Erythrosin B formulation to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg[4].
-
Firmly grasp the mouse by the scruff of the neck to immobilize its head. The mouse should be held in a vertical position to straighten the esophagus[5].
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle accordingly[6].
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and reinsert[4].
-
Once the needle is correctly positioned in the esophagus (to the pre-measured depth), slowly depress the syringe plunger to deliver the formulation.
-
After administration, gently and slowly withdraw the gavage needle.
-
Monitor the mouse for several minutes post-administration for any signs of distress, such as difficulty breathing or fluid coming from the nose[4].
-
Protocol 2: Administration of Erythrosin B via Intraperitoneal (IP) Injection
Objective: To administer Erythrosin B into the peritoneal cavity of a mouse for systemic absorption.
Materials:
-
Erythrosin B formulation (as prepared in Protocol 1, ensuring sterility)
-
1 mL syringes
-
25-27 gauge needles
-
70% ethanol (B145695) or other skin disinfectant
-
Animal scale
-
PPE
Procedure:
-
Dose Calculation and Syringe Preparation:
-
Weigh the mouse and calculate the required volume of the Erythrosin B solution. The maximum recommended volume for IP injection in mice is 10 mL/kg[7].
-
Draw the calculated volume into a sterile syringe.
-
-
Animal Restraint and Injection:
-
Restrain the mouse by scruffing the neck and securing the tail. Turn the mouse to expose its abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs[8].
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new needle[8].
-
Slowly inject the Erythrosin B solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions at the injection site or systemic distress.
-
Visualizations
Experimental Workflow: Antiviral Efficacy Study
Signaling Pathway: Inhibition of Zika Virus NS2B-NS3 Protease
Experimental Workflow: Pharmacokinetic Study
References
- 1. In vitro and in vivo characterization of erythrosin B and derivatives against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute toxicity testing of erythrosine and sodium fluorescein in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols: Erythrosin B for High-Throughput Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosin B, a xanthene dye approved by the U.S. Food and Drug Administration (FDA) as a food additive (FD&C Red No. 3), has emerged as a potent and broad-spectrum inhibitor of flaviviruses.[1][2] This document provides detailed application notes and protocols for utilizing Erythrosin B in high-throughput screening (HTS) campaigns to identify and characterize antiviral compounds. Erythrosin B serves as a valuable tool for researchers in virology and drug discovery, offering a readily available and well-characterized compound for assay development and as a positive control in screening efforts against viral proteases.
Mechanism of Action
Erythrosin B exhibits its antiviral activity against flaviviruses, including Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), Yellow Fever virus (YFV), and Japanese encephalitis virus (JEV), by targeting the viral NS2B-NS3 protease.[1][2] This protease is essential for cleaving the viral polyprotein into individual functional proteins, a critical step in the viral replication cycle.[3] Erythrosin B acts as an orthosteric inhibitor, binding to the NS2B-NS3 protease complex and disrupting its catalytic activity through a non-competitive mechanism.[1][4] This inhibition of proteolytic processing ultimately halts viral replication.[1]
Caption: Flavivirus Replication Cycle and Inhibition by Erythrosin B.
Data Presentation
The antiviral activity and cytotoxicity of Erythrosin B have been quantified across various flaviviruses and cell lines. The following tables summarize this data, providing key metrics for researchers.
Table 1: In Vitro Antiviral Activity of Erythrosin B against Flaviviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Dengue Virus 2 (DENV-2) | A549 | Plaque Reduction | 1.2 | [1] |
| Zika Virus (ZIKV) | A549 | Plaque Reduction | 1.1 | [1] |
| West Nile Virus (WNV) | A549 | Plaque Reduction | 1.5 | [1] |
| Yellow Fever Virus (YFV) | A549 | Plaque Reduction | 1.8 | [1] |
| Japanese Encephalitis Virus (JEV) | A549 | Plaque Reduction | 2.1 | [1] |
Table 2: In Vitro Protease Inhibition by Erythrosin B
| Virus | Assay Type | IC50 (µM) | Reference |
| Dengue Virus 2 (DENV-2) | FRET-based Protease Assay | 1.9 | [1] |
| Zika Virus (ZIKV) | FRET-based Protease Assay | 1.7 | [1] |
Table 3: Cytotoxicity of Erythrosin B
| Cell Line | Assay Type | CC50 (µM) | Reference |
| A549 | MTT Assay | >150 | [1] |
Experimental Protocols
Detailed protocols for key experiments are provided below to enable researchers to utilize Erythrosin B in their antiviral screening workflows.
Protocol 1: Preparation of Erythrosin B Stock Solution
This protocol describes the preparation of a stock solution of Erythrosin B for use in cell-based assays.
Materials:
-
Erythrosin B powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of Erythrosin B in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
For working solutions, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Cytotoxicity Assay using MTT
This protocol details the determination of the cytotoxic concentration (CC50) of Erythrosin B using a standard MTT assay.
Materials:
-
A549 cells (or other suitable host cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Erythrosin B working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Erythrosin B in complete medium.
-
Remove the medium from the cells and add 100 µL of the Erythrosin B dilutions to the respective wells. Include a "cells only" control (medium with DMSO at the same concentration as the highest Erythrosin B concentration) and a "medium only" blank.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the Erythrosin B concentration and fitting the data to a dose-response curve.
Protocol 3: Viral Plaque Reduction Assay
This protocol is for determining the effective concentration (EC50) of Erythrosin B against a specific flavivirus.
Materials:
-
A549 cells (or other susceptible cell line)
-
Complete cell culture medium
-
Virus stock of known titer (e.g., DENV-2, ZIKV)
-
Erythrosin B working solutions
-
Overlay medium (e.g., 1% methylcellulose (B11928114) in 2x MEM)
-
Crystal violet solution (0.5% in 20% ethanol)
-
24-well cell culture plates
Procedure:
-
Seed A549 cells in a 24-well plate at a density of 2 x 10^5 cells per well and incubate overnight to form a confluent monolayer.[1]
-
Prepare serial dilutions of the virus in serum-free medium.
-
Prepare mixtures of the virus (at a concentration that yields 50-100 plaques per well) with serial dilutions of Erythrosin B.
-
Remove the growth medium from the cell monolayers and infect the cells with 250 µL of the virus-Erythrosin B mixtures.[1] Include a "virus only" control.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and add 1 mL of overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for plaque formation (typically 3-7 days, depending on the virus).
-
After incubation, fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each Erythrosin B concentration relative to the "virus only" control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the Erythrosin B concentration and fitting the data to a dose-response curve.
High-Throughput Screening (HTS) Workflow
Erythrosin B can be integrated into an HTS campaign for the discovery of novel antiviral inhibitors targeting the flavivirus NS2B-NS3 protease.
Caption: High-Throughput Screening Workflow for Antiviral Discovery.
Conclusion
Erythrosin B is a valuable and versatile tool for researchers engaged in antiviral drug discovery against flaviviruses. Its well-defined mechanism of action, broad-spectrum activity, and favorable safety profile make it an excellent positive control for HTS assays and a benchmark for the characterization of novel antiviral compounds. The detailed protocols and data presented in these application notes are intended to facilitate the integration of Erythrosin B into antiviral research programs, ultimately accelerating the development of new therapies for flaviviral diseases.
References
Erythrosin B: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosin B (EB), a xanthene dye also known as Acid Red 51 or FD&C Red No. 3, is a versatile biological stain with applications in fluorescence microscopy, particularly for assessing cell viability.[1][2] Its utility stems from its dual colorimetric and fluorescent properties, allowing for analysis by both bright-field and fluorescence-based techniques.[2][3] As a membrane-exclusion dye, Erythrosin B is unable to cross the intact plasma membrane of live cells. However, in dead or membrane-compromised cells, the dye enters and binds to intracellular proteins, exhibiting a distinct red color and fluorescence.[4][5] This characteristic makes it an excellent and increasingly popular alternative to the more hazardous Trypan Blue for cell viability and cytotoxicity assays.[6]
These application notes provide a comprehensive overview of the photophysical properties of Erythrosin B, detailed protocols for its use in cell viability assays across different cell types, and guidance for fluorescence microscopy imaging.
Photophysical and Chemical Properties
Understanding the spectral properties of Erythrosin B is crucial for optimizing its use in fluorescence microscopy, including the selection of appropriate filter sets and light sources.
| Property | Value | Solvent/Conditions |
| Molecular Formula | C₂₀H₆I₄Na₂O₅ | - |
| Molecular Weight | 879.86 g/mol | - |
| Appearance | Red to brown powder | Solid |
| Solubility | Water (~110 mg/mL), Ethanol (~20 mg/mL), DMSO (~30 mg/mL) | - |
| Absorption Maximum (λ_abs_) | 524 - 535 nm | Aqueous solution/Ethanol[7][8] |
| Molar Absorptivity (ε) | ~75,000 - 107,000 M⁻¹cm⁻¹ | Aqueous solution/Ethanol[7][9] |
| Emission Maximum (λ_em_) | 545 - 571 nm | Aqueous solution/Ethanol[8] |
| Fluorescence Quantum Yield (Φ_F_) | 0.02 - 0.08 | Aqueous solution/Ethanol[7][9] |
| Fluorescence Lifetime (τ_F_) | ~0.25 ns | Aqueous solution[9] |
Mechanism of Action: A Membrane Exclusion Dye
The primary application of Erythrosin B in cellular imaging is based on the principle of membrane integrity. This mechanism is depicted in the following diagram.
Caption: Mechanism of Erythrosin B vital staining.
Experimental Protocols
Preparation of Erythrosin B Staining Solutions
a) For Mammalian Cells (0.02% w/v in PBS)
This is a commonly used concentration for routine cell viability assessment.[10]
-
Materials:
-
Erythrosin B powder
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh 20 mg of Erythrosin B powder.
-
Dissolve the powder in 100 mL of PBS.
-
Mix thoroughly until completely dissolved. Gentle warming may aid dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the solution protected from light at 4°C. The solution is stable for several weeks.
-
b) For Yeast Cells (0.1% w/v Working Solution)
A slightly higher concentration is often used for yeast cells.[11]
-
Materials:
-
Erythrosin B powder
-
1M Tris-HCl buffer, pH 7.0
-
Sterile distilled water
-
-
Procedure for 2% (w/w) Stock Solution:
-
Prepare a 0.1M Tris-HCl buffer by diluting the 1M stock 1:10 with sterile distilled water.[11]
-
Weigh 0.8 g of Erythrosin B powder into a 50 mL tube.[11]
-
Add the 0.1M Tris-HCl buffer to a total weight of 40 g.[11]
-
Vortex until the powder is completely dissolved.[11]
-
Store at 4°C, protected from light.
-
-
Procedure for 0.1% (w/w) Working Solution:
Cell Viability Assay Workflow
The following diagram illustrates the general workflow for assessing cell viability using Erythrosin B and fluorescence microscopy.
Caption: General workflow for cell viability analysis.
Detailed Staining and Imaging Protocol for Mammalian Cells
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in a suitable buffer or culture medium.
-
Staining: Mix the cell suspension with an equal volume of 0.02% Erythrosin B solution (e.g., 20 µL of cell suspension + 20 µL of Erythrosin B solution).[5] Mix gently by pipetting.
-
Incubation: Incubate the mixture at room temperature for 5 minutes, protected from light.[2][12] Longer incubation times (up to 30 minutes) generally do not significantly affect the results for many cell types.[3]
-
Sample Loading: Load the stained cell suspension into a hemocytometer or a suitable imaging chamber.
-
Fluorescence Microscopy:
-
Place the slide on the microscope stage.
-
Use a standard fluorescence filter set suitable for Erythrosin B. A TRITC or Texas Red filter set is often a good starting point.
-
Excitation: ~530-560 nm
-
Dichroic Mirror: ~570 nm cutoff
-
Emission: ~570-650 nm
-
-
Focus on the cells using bright-field illumination first.
-
Switch to fluorescence illumination. Live cells will appear dark, while dead cells will exhibit red fluorescence.
-
-
Image Acquisition and Analysis:
-
Acquire images in both bright-field and fluorescence channels.
-
Count the number of live (non-fluorescent) and dead (fluorescent) cells.
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of Live Cells / Total Number of Cells) x 100
-
-
Applications in Drug Development and Research
-
High-Throughput Screening (HTS): Due to its rapid and straightforward protocol, Erythrosin B is suitable for HTS assays to assess the cytotoxicity of compound libraries.[6] The assay can be adapted for microplate formats and automated imaging systems.
-
Routine Cell Culture Monitoring: Regular viability checks with Erythrosin B can ensure the health and quality of cell cultures, which is critical for the reproducibility of experiments.
-
Bactericidal Compound Screening: Erythrosin B has been shown to be an effective vital dye for a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool for screening new antimicrobial agents.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | - Incorrect filter set- Low concentration of dead cells- Photobleaching | - Ensure excitation and emission filters match the spectral properties of Erythrosin B.- Include a positive control (e.g., heat-killed cells) to confirm staining.- Minimize exposure to excitation light. Use an anti-fade mounting medium if necessary.[13] |
| High Background Fluorescence | - Excess dye- Non-specific binding | - Ensure the correct dye concentration is used.- A brief, gentle wash step with PBS after incubation may help, though it is not typically required. |
| All Cells Appear Fluorescent | - Cell population is not viable- Staining solution is old or contaminated | - Check cell handling procedures. Use a known live cell sample as a control.- Prepare fresh staining solution. |
| Inconsistent Staining | - Incomplete mixing of cells and dye- Cells were not in a single-cell suspension | - Gently pipette to mix after adding the dye.- Ensure cell clumps are dissociated before staining. |
Conclusion
Erythrosin B is a reliable, safe, and cost-effective fluorescent dye for the assessment of cell viability in a wide range of biological samples. Its straightforward protocols and compatibility with standard fluorescence microscopy make it an invaluable tool for researchers in basic science and drug development. By following the detailed protocols and understanding its photophysical properties, researchers can effectively integrate Erythrosin B into their experimental workflows to obtain accurate and reproducible cell viability data.
References
- 1. Photobleaching of Erythrosine B in Aqueous Environment Investigation Beyond pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythrosin B: a versatile colorimetric and fluorescent vital dye for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. logosbio.com [logosbio.com]
- 5. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 6. researchgate.net [researchgate.net]
- 7. PhotochemCAD | Erythrosine B [photochemcad.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 11. escarpmentlabs.com [escarpmentlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Erythrosin B for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Erythrosin B in cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Erythrosin B and why is it used in cell culture?
A1: Erythrosin B (also known as FD&C Red No. 3) is a xanthene dye that serves as a vital stain in cell culture.[1] It is commonly used as a substitute for Trypan Blue in cell viability assays.[2] The core principle of its use is based on membrane exclusion; viable cells with intact membranes repel the dye, while non-viable cells with compromised membranes take it up and appear stained.[3] Its advantages include lower toxicity and cost compared to Trypan Blue.[2][4]
Q2: What is the optimal concentration of Erythrosin B for a standard cell viability assay?
A2: The optimal concentration can vary depending on the cell type and experimental conditions. However, a common starting concentration for cell viability assays is 0.02% w/v in PBS.[5] Studies have shown effective staining with concentrations ranging from 0.005% to 0.4% w/v.[6] For yeast cells, a final concentration of 0.05% has been suggested.[4] It is recommended to optimize the concentration for your specific cell line and application.
Q3: Can Erythrosin B be toxic to cells?
A3: While generally considered less toxic than Trypan Blue, Erythrosin B can exhibit cytotoxic effects, particularly at higher concentrations and with prolonged exposure.[2][7] Cytotoxic effects have been observed at concentrations around 50 µM in cell lines such as THP-1, Jurkat, and HEK-293T.[1] Genotoxicity has also been reported at concentrations of 50 µM and higher in HepG2 cells.[1] For viability assays, the short incubation time typically minimizes cytotoxic effects.[4]
Q4: How does the presence of serum in the media affect Erythrosin B staining?
A4: Serum proteins can bind to Erythrosin B, which may reduce its effective concentration and lead to inaccurate staining of dead cells.[7] To counteract this, it is often recommended to perform the staining in a serum-free medium or to increase the concentration of Erythrosin B.[7] For instance, in the presence of 5% FBS, the recommended concentration might need to be increased to 0.2% or more.[7]
Q5: Can Erythrosin B be used for applications other than cell viability?
A5: Yes, Erythrosin B is also utilized as a photosensitizer in photodynamic therapy (PDT). In PDT, the dye absorbs light and generates reactive oxygen species (ROS), which can induce cell death in targeted (e.g., cancerous) cells.[8][9]
Troubleshooting Guide
Issue 1: All cells, both live and dead, are staining with Erythrosin B.
-
Possible Cause: The Erythrosin B concentration is too high or the incubation time is too long, leading to the staining of viable cells.
-
Solution: Reduce the concentration of Erythrosin B and/or decrease the incubation time. Perform a titration experiment to find the optimal concentration and time for your specific cell line. For U2-OS cells, prolonged exposure to even 0.06% w/v Erythrosin B can lead to the staining of live cells.[7]
Issue 2: Dead cells are not staining, or the staining is very faint.
-
Possible Cause: The Erythrosin B concentration is too low. Insufficient staining of dead cells has been observed with concentrations as low as 0.005% (w/v).[6] The presence of serum in the staining solution can also interfere with the dye.
-
Solution: Increase the Erythrosin B concentration. Ensure that the staining is performed in a serum-free buffer like PBS. If serum must be present, a higher concentration of Erythrosin B will be necessary.[7]
Issue 3: Inconsistent results between replicates.
-
Possible Cause: Inadequate mixing of the cell suspension with the Erythrosin B solution can lead to uneven staining.
-
Solution: Ensure the cell suspension is homogenous before and after adding Erythrosin B. Mix gently by pipetting to avoid causing cell damage.
Issue 4: Cell morphology appears altered after staining.
-
Possible Cause: Some cell lines may be more sensitive to Erythrosin B. Lower concentrations of the dye in serum-free media can sometimes cause rapid cell disintegration in certain cell types, such as U2-OS cells.[7]
-
Solution: Observe cells immediately after staining. If morphological changes are observed, consider reducing the incubation time or using a different viability dye. The presence of serum can temporarily protect cells from these toxic effects.[7]
Data Presentation
Table 1: Recommended Erythrosin B Concentrations for Cell Viability Assays
| Cell Type | Recommended Concentration (w/v) | Staining Buffer | Reference |
| CHO-K1, HEK293T | 0.005% - 0.015% | PBS | [6] |
| Jurkat | 0.02% | PBS | [5] |
| Yeast | 0.05% (final concentration) | Tris-HCl buffer | [4] |
| U2-OS (serum-free) | 0.06% | Serum-free media | [7] |
| U2-OS (with 5% FBS) | ≥ 0.2% | Serum-containing media | [7] |
Table 2: Cytotoxicity of Erythrosin B in Different Cell Lines
| Cell Line | IC50 / Cytotoxic Concentration | Notes | Reference |
| THP-1, Jurkat, HEK-293T | ~50 µM | IC50 for cytotoxic effects | [1] |
| HepG2 | ≥ 50 µM | Genotoxic effects observed | [1] |
| A549 | > 200 µmol/L | Well tolerated | [10] |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay using Erythrosin B
-
Prepare Erythrosin B Stock Solution: Prepare a 0.4% w/v stock solution of Erythrosin B in phosphate-buffered saline (PBS).
-
Prepare Working Solution: Dilute the stock solution to the desired final concentration (e.g., 0.02% w/v) with PBS.[5]
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Staining: Mix the cell suspension and Erythrosin B working solution in a 1:1 ratio.[5] For example, mix 10 µL of cell suspension with 10 µL of 0.04% Erythrosin B solution to get a final concentration of 0.02%.
-
Incubation: Incubate for 1-2 minutes at room temperature.[4]
-
Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter.
-
Analysis: Count the number of stained (non-viable) and unstained (viable) cells to determine cell viability.
Protocol 2: Erythrosin B-Based Photodynamic Therapy (PDT)
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 6-well plate) at a density of 10^4 cells/well and incubate overnight.[8]
-
Erythrosin B Incubation: Incubate the cells with various concentrations of Erythrosin B (e.g., 71.03 µM to 1136.5 µM) for 30 minutes at 37°C.[8]
-
Washing: Wash the cells three times with PBS to remove excess dye.[8]
-
Irradiation: Irradiate the cells with a light source (e.g., blue light LED) at a specific fluence (e.g., 122.58 J/cm²).[8][11]
-
Post-Irradiation Incubation: Incubate the cells for a desired period (e.g., 24 hours) to allow for the induction of cell death.
-
Viability Assessment: Assess cell viability using a standard assay (e.g., MTT assay or Erythrosin B staining as described in Protocol 1).
Mandatory Visualizations
Caption: Workflow for a cell viability assay using Erythrosin B.
Caption: Generalized signaling pathway for Erythrosin B-mediated PDT.
References
- 1. The Promiscuous Protein Binding Ability of Erythrosine B Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 3. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 4. escarpmentlabs.com [escarpmentlabs.com]
- 5. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by Erythrosine B [protocols.io]
- 8. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo characterization of erythrosin B and derivatives against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythrosine as a photosensitizer for antimicrobial photodynamic therapy with blue light-emitting diodes - An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythrosin B stability and storage best practices
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of Erythrosin B. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of Erythrosin B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Erythrosin B?
Solid Erythrosin B is stable for at least four years when stored at -20°C.[1] For general laboratory use, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and incompatible materials.[2][3] The shelf life is considered indefinite if stored properly.[3]
Q2: How should I prepare and store Erythrosin B stock solutions?
-
Solvents: Erythrosin B is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) at approximately 30 mg/mL.[1] It is also soluble in aqueous buffers. For example, its solubility in PBS at pH 7.2 is about 10 mg/mL.[1]
-
Preparation: When dissolving in an organic solvent, the solvent should be purged with an inert gas.[1] For aqueous solutions, the crystalline solid can be dissolved directly in the buffer.[1] It is recommended to filter and sterilize aqueous solutions with a 0.22 μm filter before use.[4]
-
Storage of Stock Solutions:
-
Organic Stock Solutions: Store at -20°C for up to one month or at -80°C for up to six months.[4][5] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[4]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh on the day of use.[1][5] Some sources suggest that if storage is necessary, they can be kept at -20°C for up to one month.[5]
-
Q3: My Erythrosin B solution has precipitated. What should I do?
If precipitation occurs, especially after storage at low temperatures, gently warm the solution and/or use sonication to aid in redissolving the precipitate.[4] Before use, always ensure the solution is equilibrated to room temperature and that it is precipitate-free.[5]
Q4: I am observing inconsistent results in my cell viability assay using Erythrosin B. What could be the cause?
Inconsistent results can stem from several factors related to the dye's stability and handling:
-
Degraded Dye: Erythrosin B is susceptible to photodegradation.[6][7][8] If the solution was exposed to light for extended periods, it might have degraded. Always store Erythrosin B solutions protected from light.[4][9]
-
Improperly Stored Solution: Aqueous solutions of Erythrosin B are not stable for long periods.[1] If you are using a solution that was stored for more than a day at room temperature or for an extended period even when refrigerated, its effectiveness may be compromised.
-
Incorrect pH: The stability and spectral properties of Erythrosin B can be influenced by pH.[10][11] Ensure the pH of your buffer system is appropriate and consistent for your experiment. The rate of photocatalytic degradation has been observed to increase with pH up to 8.5.[10]
-
Presence of Serum Proteins: In cell culture applications, serum proteins can bind to Erythrosin B, which may reduce its effectiveness. In such cases, a higher concentration of the dye may be necessary.[12]
Q5: What are the primary degradation pathways for Erythrosin B?
The primary degradation pathway for Erythrosin B is photodegradation, which is sensitive to oxygen.[8][13] Under light exposure, Erythrosin B can generate singlet oxygen, which in turn can attack the chromophore of the dye, leading to a "photobleaching" effect.[6][8] The degradation process can be complex, yielding various smaller molecules, including phthalic acid and 2,5-dihydroxybenzoic acid.[14] The buffer system used can also influence the photoproducts formed.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Color of Erythrosin B solution appears faded. | Photodegradation due to exposure to light. | Discard the solution and prepare a fresh one. Always store solutions in light-protected containers. |
| Precipitate is visible in the solution. | Low temperature storage or supersaturation. | Gently warm the solution and sonicate to redissolve. Ensure complete dissolution before use.[4] |
| Inconsistent staining in cell viability assays. | 1. Aged aqueous solution.2. Incorrect dye concentration.3. Photodegradation of the dye.4. Interference from media components (e.g., serum).[12] | 1. Prepare fresh aqueous solutions daily.[1][5]2. Optimize the dye concentration for your specific cell type and media.3. Ensure the dye solution is protected from light during storage and handling.4. If using serum-containing media, you may need to increase the Erythrosin B concentration.[12] |
| Low signal or unexpected spectral shifts. | 1. pH of the solution has shifted.2. Degradation of the dye.3. Interaction with other chemical species. | 1. Verify the pH of your buffer and solution.2. Use a freshly prepared solution.3. Be aware that the chemical nature of the buffer can affect the photochemical properties of Erythrosin B.[11] |
Quantitative Data Summary
Table 1: Solubility of Erythrosin B
| Solvent | Approximate Solubility | Reference |
| Ethanol | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
Table 2: Recommended Storage Conditions for Erythrosin B Solutions
| Solution Type | Storage Temperature | Recommended Duration | Reference |
| Aqueous Solution | Room Temperature | Not recommended, use fresh | [1] |
| Aqueous Solution | -20°C | Up to 1 month (if necessary) | [5] |
| Organic Solvent Stock | -20°C | Up to 1 month | [4] |
| Organic Solvent Stock | -80°C | Up to 6 months | [4] |
Experimental Protocols
Protocol 1: Preparation of a 2% (w/w) Erythrosin B Stock Solution
This protocol is adapted for use in yeast cell viability assays.[15]
-
Prepare 0.1M Tris-HCl buffer: Dilute a 1M Tris-HCl buffer (pH 7.5) 1:10 with sterile distilled water. For example, add 5 mL of 1M Tris-HCl to 45 mL of sterile distilled water.[15]
-
Weigh Erythrosin B: Weigh 0.8 g of Erythrosin B powder directly into a 50 mL tube.[15]
-
Dissolve: Add the 0.1M Tris-HCl buffer to the tube containing the Erythrosin B powder until the total weight is 40 g.[15]
-
Mix: Vortex the solution until the Erythrosin B is completely dissolved.[15]
-
Store: Seal the cap with parafilm and store protected from light.
Protocol 2: Preparation of a 0.1% (w/w) Erythrosin B Working Solution
-
In a 15 mL centrifuge tube, add 9.5 mL of sterile distilled water.[15]
-
Add 0.5 mL of 1M Tris-HCl buffer and vortex to mix.[15]
-
Remove 0.5 mL of this solution to yield a final volume of 9.5 mL in the tube.[15]
-
Vortex the 2% Erythrosin B stock solution until it is homogenous.[15]
-
Add 0.5 mL of the 2% stock solution to the 9.5 mL of Tris-HCl buffer in the tube to yield 10 mL of a 0.1% working solution.[15]
Visualizations
Caption: Simplified photodegradation pathway of Erythrosin B.
Caption: Troubleshooting workflow for Erythrosin B solution stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. Erythrosin B SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Erythrosin B |Solvent Red 140; tetra-iodo fluorescein; Ery B; Erythrosin; Erythrosine | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Degradation studies of synthetic food colouring matters - Loughborough University - Figshare [repository.lboro.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Photobleaching of Erythrosine B in Aqueous Environment Investigation Beyond pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by Erythrosine B [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. escarpmentlabs.com [escarpmentlabs.com]
Preventing Erythrosin B precipitation in aqueous solutions
Welcome to the technical support center for Erythrosin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of Erythrosin B in aqueous solutions, with a focus on preventing precipitation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of Erythrosin B solutions.
Issue 1: Erythrosin B powder is not dissolving in water or buffer.
-
Potential Cause 1: Incorrect pH. Erythrosin B is the disodium (B8443419) salt of a weak acid and its solubility is highly dependent on pH. It is poorly soluble in acidic conditions (pH 3-5).[1][2]
-
Solution: Ensure your water or buffer is at a neutral to slightly alkaline pH (pH 7-8 for optimal stability).[1][2] If using deionized water, which can be slightly acidic due to dissolved CO2, adjust the pH with a small amount of a suitable base (e.g., NaOH). For buffers, select one that maintains a pH in the neutral to alkaline range, such as Phosphate-Buffered Saline (PBS) at pH 7.2 or Tris-HCl at pH 7.5.[3][4]
-
-
Potential Cause 2: Low Temperature. Solubility can decrease at lower temperatures.
-
Solution: Gentle warming of the solution may aid in dissolution. Sonication can also be used to help dissolve the powder.[5]
-
-
Potential Cause 3: High Concentration. You may be attempting to prepare a solution that is above the solubility limit of Erythrosin B.
-
Solution: Refer to the solubility data table below. If a higher concentration is needed, consider using an alternative solvent for a stock solution, such as DMSO or ethanol, which can then be diluted into your aqueous experimental medium.[3]
-
Issue 2: My aqueous Erythrosin B solution has formed a precipitate after preparation or overnight storage.
-
Potential Cause 1: pH Shift. The pH of your solution may have decreased over time, especially if it was unbuffered.
-
Solution: Use a well-buffered solution to maintain a stable pH. If you observe a precipitate, check the pH and adjust if necessary. It is recommended to use freshly prepared aqueous solutions, as storage for more than one day is not advised.[3]
-
-
Potential Cause 2: Incompatible Reagents. Erythrosin B is incompatible with strong oxidizing agents.[1][2][6][7]
-
Solution: Review the composition of your media and avoid the addition of strong oxidizers.
-
-
Potential Cause 3: Aggregation. At high concentrations, Erythrosin B can form aggregates, which may lead to precipitation.
-
Solution: Prepare solutions at the lowest effective concentration for your experiment. If a high concentration is necessary, consider preparing a stock solution in an organic solvent and diluting it immediately before use.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting Erythrosin B precipitation issues.
Caption: Troubleshooting workflow for Erythrosin B precipitation.
Data Presentation
Solubility of Erythrosin B
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | ~9 g/100 mL | 25 | Solubility is highly pH-dependent.[1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Not Specified | A common buffer for biological experiments.[3] |
| Phosphate-Buffered Saline (PBS) | 33.33 mg/mL | Not Specified | May require sonication to achieve.[5] |
| Ethanol | ~30 mg/mL | Not Specified | Suitable for preparing stock solutions.[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | Not Specified | Suitable for preparing stock solutions.[3] |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | Not Specified | Suitable for preparing stock solutions.[3] |
| Glycol | 8.25% (w/v) | Not Specified | |
| Cellosolve | 7.0% (w/v) | Not Specified | |
| Xylene | Insoluble | Not Specified |
pH-Dependent Solubility of Erythrosin B
| pH Range | Solubility/Stability | Observation |
| 3.0 - 5.0 | Insoluble | A yellow-brown precipitate may form.[1][8] |
| 6.0 - 7.0 | Soluble | Solution is a cherry red color.[1] |
| 7.0 - 8.0 | Stable | Recommended pH range for stable solutions.[1][2] |
| > 8.0 | Soluble | A red precipitate may form in the presence of NaOH.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of Erythrosin B
-
Materials:
-
Erythrosin B powder
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh out the desired amount of Erythrosin B powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Add the powder to the volumetric flask.
-
Add approximately 8 mL of PBS (pH 7.2) to the flask.
-
Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[5]
-
Once dissolved, add PBS to the final volume of 10 mL.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter.[5]
-
Use the solution fresh. It is not recommended to store aqueous solutions for more than one day.[3]
-
Protocol 2: Preparation of a High-Concentration Stock Solution in Organic Solvent
-
Materials:
-
Erythrosin B powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of Erythrosin B powder into a suitable tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of Erythrosin B).
-
Vortex the mixture thoroughly until the Erythrosin B is completely dissolved. Purging the vial with an inert gas like nitrogen or argon before sealing can improve stability.[3]
-
Store the stock solution at -20°C for long-term storage.[3]
-
For use in experiments, dilute the stock solution into your aqueous buffer or media immediately before use. Ensure the final concentration of DMSO is low enough to not affect your experimental system.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is the pH so important for dissolving Erythrosin B?
A: Erythrosin B has a pKa of approximately 4.1.[2] Below this pH, the carboxylate and hydroxyl groups on the molecule become protonated, reducing its charge and significantly decreasing its solubility in water, leading to precipitation. Maintaining a neutral to slightly alkaline pH (7-8) keeps the molecule in its soluble disodium salt form.
Caption: Relationship between pH, chemical form, and solubility of Erythrosin B.
Q2: How should I store my Erythrosin B solutions?
A: Aqueous solutions of Erythrosin B are not recommended for long-term storage and should ideally be prepared fresh daily.[3] If you need to store a stock solution, preparing it in an organic solvent like DMSO and storing it at -20°C or -80°C is the preferred method.[3][5] These stock solutions can be stable for up to a month at -20°C or six months at -80°C when sealed properly and protected from light.[5]
Q3: Can I use a buffer other than PBS?
A: Yes, other buffers that maintain a pH between 7 and 8, such as Tris-HCl, can be used.[4] However, be aware that the chemical nature of the buffer ions can sometimes affect the photochemical properties of Erythrosin B.[9] It is always good practice to test the compatibility of Erythrosin B with your specific experimental buffer system.
Q4: My Erythrosin B solution has a slightly different color than expected. Is this normal?
A: The color of an Erythrosin B solution can be an indicator of its chemical state. In neutral aqueous solutions, it should be a cherry-red or bluish-pink color.[1] A shift towards a yellow-brown color can indicate that the solution has become acidic and the dye is precipitating.[1][8]
Q5: Are there any known incompatibilities with Erythrosin B?
A: Yes, Erythrosin B is incompatible with strong oxidizing agents.[1][2][6][7] It can also interact with and bind to proteins, which may be a consideration in certain biological assays.
References
- 1. ERYTHROSIN B | 16423-68-0 [chemicalbook.com]
- 2. ERYTHROSIN B CAS#: 16423-68-0 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. escarpmentlabs.com [escarpmentlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Erythrosin B, spirit soluble | Fisher Scientific [fishersci.ca]
- 7. chembk.com [chembk.com]
- 8. 赤藓红 Dye content ≥95 % | Sigma-Aldrich [sigmaaldrich.com]
- 9. Photobleaching of Erythrosine B in Aqueous Environment Investigation Beyond pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Erythrosin B in Serum-Containing Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Erythrosin B concentration for accurate cell viability assessment in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: Why is Erythrosin B used for cell viability assessment?
A1: Erythrosin B is a vital dye used in cell viability assays based on the principle of dye exclusion. Live cells with intact membranes exclude the dye and remain unstained, while non-viable cells with compromised membranes take up the dye and appear red or pink. It is considered a safer, less toxic alternative to the commonly used Trypan Blue.[1][2][3]
Q2: How does the presence of serum in my cell culture media affect Erythrosin B staining?
A2: Serum contains a high concentration of proteins, most notably albumin, which can bind to Erythrosin B.[4][5][6] This binding reduces the effective concentration of free Erythrosin B available to stain non-viable cells, potentially leading to an underestimation of cell death.[4]
Q3: Do I need to adjust the concentration of Erythrosin B when using serum-containing media?
A3: Yes, it is crucial to increase the concentration of Erythrosin B in the presence of serum to compensate for the dye that becomes sequestered by serum proteins.[4] Failure to do so can result in inaccurate viability counts.
Q4: What is a general guideline for increasing Erythrosin B concentration in the presence of serum?
A4: The required concentration of Erythrosin B will increase with the percentage of serum in the media. For example, for U2-OS cells, a concentration of 0.06% (w/v) is effective in serum-free media, whereas in media containing 5% Fetal Bovine Serum (FBS), a concentration of 0.2% (w/v) or higher is recommended to achieve comparable staining results.[4]
Q5: Is Erythrosin B toxic to live cells during the assay?
A5: While generally considered less toxic than Trypan Blue, Erythrosin B can be toxic to live cells over extended periods.[1] The presence of serum can temporarily protect live cells from the toxic effects of Erythrosin B at concentrations below 0.1% (w/v).[4] It is recommended to perform cell counting shortly after adding the dye.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Underestimation of dead cells (low viability count) in serum-containing media. | Insufficient free Erythrosin B concentration due to binding with serum proteins. | Increase the working concentration of Erythrosin B. Refer to the concentration adjustment table below. Ensure thorough mixing of the cell suspension with the dye solution. |
| High background staining or staining of live cells. | Erythrosin B concentration is too high for the given serum percentage. Prolonged incubation time. | Optimize the Erythrosin B concentration by performing a titration for your specific cell type and serum percentage. Minimize the incubation time between adding the dye and counting the cells. |
| Inconsistent results between experiments. | Variation in serum batches or precise serum concentration. Inconsistent incubation times. | Standardize the serum source and concentration used in your experiments. Adhere to a strict, consistent protocol for incubation time and cell handling. |
| Precipitate formation in the Erythrosin B solution. | The solubility of Erythrosin B can be affected by buffer conditions and temperature. | Prepare fresh Erythrosin B solutions. If using a stock solution, ensure it is fully dissolved before use. Gentle warming may help, but avoid boiling. |
Data Presentation
Table 1: Recommended Starting Concentrations of Erythrosin B in Media with Varying Serum Content
| Serum Concentration (% v/v) | Recommended Erythrosin B Working Concentration (% w/v) | Notes |
| 0 (Serum-Free) | 0.05 - 0.1 | Optimal concentration may be cell-type dependent. |
| 5 | ≥ 0.2 | A significant increase is necessary to counteract serum protein binding.[4] |
| 10 | 0.2 - 0.4 | Further optimization may be required depending on the cell line and serum source. |
| 20 | 0.4 - 0.6 | High serum concentrations require substantially more dye. Titration is highly recommended. |
Table 2: Binding Characteristics of Erythrosin B to Bovine Serum Albumin (BSA)
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 14 µM | [5] |
| Stoichiometry (n) | 5-6 molecules of Erythrosin B per molecule of BSA | [5] |
Experimental Protocols
Protocol 1: Preparation of Erythrosin B Stock and Working Solutions
Materials:
-
Erythrosin B powder
-
Phosphate-buffered saline (PBS), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
0.22 µm sterile filter
Procedure for 0.4% (w/v) Stock Solution:
-
Weigh 0.4 g of Erythrosin B powder and transfer it to a 50 mL conical tube.
-
Add 100 mL of sterile PBS to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 50°C) may aid dissolution.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Store the stock solution protected from light at 4°C for up to 6 months.
Procedure for Working Solutions:
-
For Serum-Free Media (0.1% Erythrosin B): Dilute the 0.4% stock solution 1:4 with sterile PBS.
-
For 5-10% Serum-Containing Media (0.2% Erythrosin B): Dilute the 0.4% stock solution 1:2 with sterile PBS.
Protocol 2: Cell Viability Assay in Serum-Containing Media
Materials:
-
Cell suspension in serum-containing media
-
Appropriate Erythrosin B working solution (see Table 1)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Harvest and resuspend cells in your normal serum-containing culture medium to create a single-cell suspension.
-
In a microcentrifuge tube, mix your cell suspension and the selected Erythrosin B working solution in a 1:1 ratio (e.g., 20 µL of cell suspension + 20 µL of Erythrosin B working solution).
-
Mix gently by pipetting up and down.
-
Immediately load the mixture into a hemocytometer or the appropriate slide for your automated cell counter.
-
Under a microscope (for manual counting), count the number of live (unstained) and dead (red/pink) cells in the central grid.
-
Calculate the cell viability using the following formula: Viability (%) = (Number of live cells / Total number of cells) x 100
Mandatory Visualizations
Caption: Experimental workflow for Erythrosin B cell viability assay in serum-containing media.
Caption: Troubleshooting logic for adjusting Erythrosin B staining in the presence of serum.
References
- 1. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 3. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 4. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by Erythrosine B [protocols.io]
- 5. The Promiscuous Protein Binding Ability of Erythrosine B Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of erythrosine B binding to bovine serum albumin and bilirubin displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Erythrosin B assay variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Erythrosin B assay for cell viability analysis.
Principle of the Erythrosin B Assay
The Erythrosin B assay is a viability test based on the principle of dye exclusion. Live cells possess intact and functional cell membranes that are impermeable to the polar Erythrosin B dye, thus they remain unstained.[1][2][3] In contrast, dead or membrane-compromised cells lose this integrity, allowing the dye to enter and bind to intracellular proteins, which results in the cells appearing stained (typically pink or red).[4][5] This allows for the differentiation and quantification of live versus dead cells in a population.[4]
Caption: Principle of the Erythrosin B dye exclusion assay for cell viability.
Experimental Protocol: Standard Erythrosin B Staining
This protocol provides a general guideline for staining suspended mammalian cells. Optimization may be required for different cell types or experimental conditions.
Materials:
-
Erythrosin B solution (e.g., 0.4% in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension
-
Hemocytometer or automated cell counter
-
Micropipettes and tips
Procedure:
-
Harvest and resuspend cells in PBS to an appropriate concentration for counting.
-
In a microcentrifuge tube, mix the cell suspension with the Erythrosin B solution. A common ratio is 1:1, but this can be optimized.[6]
-
Incubate the mixture for 1-5 minutes at room temperature.[6][7] Avoid extended incubation times to prevent potential toxicity to live cells.[8]
-
Load the stained cell suspension into a hemocytometer or the appropriate slide for an automated cell counter.
-
Count the number of live (unstained) and dead (stained pink/red) cells immediately.
-
Calculate cell viability using the following formula:
-
Viability (%) = (Number of live cells / Total number of cells) x 100
-
Troubleshooting Guide & FAQs
Variability in the Erythrosin B assay can arise from several factors. This guide addresses common issues in a question-and-answer format.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| VAR-01 | High background staining or all cells appear stained. | 1. Over-incubation: Prolonged exposure to Erythrosin B can be toxic to live cells.[8] 2. High dye concentration: An excessively high concentration of Erythrosin B can lead to non-specific staining. 3. Poor cell health: The initial cell population may have low viability. | 1. Reduce the incubation time to 1-5 minutes.[6][7] 2. Optimize the dye concentration; a final concentration of 0.05% is often effective.[6] 3. Always handle cells gently during harvesting and processing. Use a positive control of known viable cells. |
| VAR-02 | Low or faint staining of dead cells. | 1. Insufficient incubation time: The dye may not have had enough time to penetrate the compromised membranes. 2. Low dye concentration: The concentration of Erythrosin B may be too low for effective staining. 3. Presence of serum proteins: Serum proteins can bind to Erythrosin B, reducing its availability to stain dead cells.[1][2][8] | 1. Increase the incubation time, but do not exceed 5-10 minutes. 2. Increase the dye concentration. 3. Wash cells with PBS before staining to remove residual serum-containing media. If staining in the presence of serum, a higher dye concentration may be necessary.[8] |
| VAR-03 | Inconsistent results between replicates. | 1. Inaccurate pipetting: Errors in pipetting the cell suspension or dye will lead to variability. 2. Non-homogenous cell suspension: Clumped cells will not stain or count accurately. 3. Counting errors: Subjectivity in manual counting or improper setup of automated counters. | 1. Ensure micropipettes are calibrated. Use proper pipetting techniques. 2. Gently triturate the cell suspension before taking a sample to ensure it is homogenous. 3. For manual counting, have a clear definition for live vs. dead cells. For automated counters, ensure the correct settings and focus are used. |
| VAR-04 | Precipitate or debris in the staining solution. | 1. Improper storage of Erythrosin B: Similar to Trypan Blue, Erythrosin B solutions can sometimes form precipitates if stored incorrectly.[1] | 1. Store the Erythrosin B solution according to the manufacturer's instructions.[5] 2. Before use, visually inspect the solution for any precipitates. If present, consider filtering the solution. |
Comparison of Viability Dyes
Erythrosin B is often considered a safer and more stable alternative to the more commonly used Trypan Blue.
| Feature | Erythrosin B | Trypan Blue |
| Toxicity | Generally non-toxic to cells for short incubation periods.[1][6][9] | Known to be cytotoxic, which can decrease cell viability over time.[1][2][10] |
| Safety | Considered biosafe and is used as a food additive.[1][2] | Potentially carcinogenic and hazardous to the environment.[1][2] |
| Stability | More stable at different temperatures and storage conditions.[1][2] | Prone to precipitation during storage.[1][2] |
| Serum Protein Interference | Lessened binding to serum proteins.[1][2] | Can bind to serum proteins, interfering with staining.[1][2] |
| Counting Window | Allows for a longer period of sample preparation without impacting viability.[6] | Requires immediate counting after staining due to its cytotoxicity.[1][2] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting variability in your Erythrosin B assay.
Caption: A logical workflow for troubleshooting Erythrosin B assay variability.
References
- 1. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 3. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 4. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. escarpmentlabs.com [escarpmentlabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by Erythrosine B [protocols.io]
- 9. Fluorescent erythrosin B is preferable to trypan blue as a vital exclusion dye for mammalian cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. logosbio.com [logosbio.com]
Potential off-target effects of Erythrosin B in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Erythrosin B in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Erythrosin B and what is its primary application in research?
Erythrosin B, also known as FD&C Red No. 3, is a xanthene dye commonly used as a vital stain to assess cell viability.[1][2][3] Its primary application is in dye exclusion assays, where viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear stained.[1][2][4] It is often used as a less toxic alternative to Trypan Blue.[1][2][4]
Q2: What are the known off-target effects of Erythrosin B that I should be aware of in my experiments?
Beyond its function as a vital stain, Erythrosin B can exhibit several off-target effects, including:
-
Photosensitization: Erythrosin B is a potent photosensitizer, meaning it can generate reactive oxygen species (ROS) upon exposure to light, which can lead to phototoxicity and cell death.[5][6][7]
-
Promiscuous Protein-Protein Interaction (PPI) Inhibition: It has been identified as a non-specific inhibitor of protein-protein interactions.[8]
-
Inhibition of Neurotransmitter Uptake: Studies have shown that Erythrosin B can inhibit the uptake of neurotransmitters, such as dopamine, in brain homogenates.[9][10]
-
Genotoxicity and Mutagenicity: At higher concentrations, Erythrosin B has been shown to induce DNA damage and mutations in cell lines like HepG2.[5][11]
-
Interference with Fluorescence Assays: Due to its own fluorescent properties, Erythrosin B can interfere with fluorescence-based assays.[12][13]
Q3: Is Erythrosin B toxic to cells?
While generally considered less toxic than Trypan Blue for short-term viability assays, Erythrosin B can be toxic to cells, especially with prolonged exposure or at higher concentrations.[1][2][14][15] Its phototoxic effects upon light exposure are a significant concern.[16]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability After Staining
Possible Cause: Phototoxicity due to Erythrosin B's photosensitizing properties.
Troubleshooting Steps:
-
Minimize Light Exposure: Protect cells stained with Erythrosin B from ambient light as much as possible. Perform all incubation and observation steps in the dark or under dim light conditions.
-
Reduce Incubation Time: Shorten the incubation period with Erythrosin B to the minimum time required for adequate staining.
-
Optimize Concentration: Use the lowest effective concentration of Erythrosin B. Higher concentrations can increase phototoxic effects.
-
Control for Phototoxicity: Include a control group of cells treated with Erythrosin B but kept in the dark to differentiate between phototoxicity and other cytotoxic effects.
Issue 2: Inconsistent or Unreliable Results in Protein-Protein Interaction (PPI) Assays
Possible Cause: Non-specific inhibition of PPIs by Erythrosin B.
Troubleshooting Steps:
-
Confirm Specificity: If Erythrosin B is identified as a hit in a PPI screen, it is crucial to perform secondary assays to confirm the specificity of the inhibition.
-
Use Alternative Dyes/Probes: If Erythrosin B is part of your assay buffer or detection system, consider using an alternative, non-inhibitory dye or probe.
-
Characterize the Interaction: Studies have shown that Erythrosin B can bind to multiple sites on a protein's surface, leading to its promiscuous inhibitory activity.[8] This should be considered when interpreting results.
Issue 3: Altered Neuronal Function in Neuroscience Experiments
Possible Cause: Inhibition of neurotransmitter uptake by Erythrosin B.
Troubleshooting Steps:
-
Avoid Erythrosin B in Functional Assays: If your experiment involves measuring neurotransmitter uptake or neuronal signaling, avoid using Erythrosin B for viability assessment. Consider alternative methods like propidium (B1200493) iodide staining with fluorescence microscopy.
-
Wash Cells Thoroughly: If Erythrosin B must be used for a preliminary viability check, ensure that the cells are thoroughly washed to remove any residual dye before proceeding with functional assays.
Issue 4: High Background or False Positives in Fluorescence Assays
Possible Cause: Intrinsic fluorescence of Erythrosin B interfering with the assay signal.
Troubleshooting Steps:
-
Spectral Analysis: Determine the excitation and emission spectra of Erythrosin B to assess potential overlap with the fluorophores used in your assay. Erythrosin B has an emission peak around 554 nm when excited at 528 nm.[13]
-
Use a Different Vital Stain: If there is significant spectral overlap, switch to a non-fluorescent vital stain like Trypan Blue for viability assessment, or a fluorescent dye with a distinct spectral profile.
-
Implement Controls: Include a control with Erythrosin B alone to quantify its contribution to the overall fluorescence signal and subtract this background from your experimental readings.
Quantitative Data Summary
| Parameter | Off-Target Effect | Organism/System | Value | Reference |
| IC50 | DENV2 NS2B-NS3 Protease Inhibition | In vitro | Low micromolar range | [14][17] |
| IC50 | ZIKV NS2B-NS3 Protease Inhibition | In vitro | Low micromolar range | [14][17] |
| IC50 | Promiscuous PPI Inhibition | In vitro | 5-30 µM | [8] |
| Effective Concentration (EC50) | Root Growth Inhibition | Lepidium sativum (garden cress) | 25 mg/L (72h exposure) | [18] |
| Genotoxicity | DNA Damage (Comet Assay) | HepG2 cells | Significant at 50.0 and 70.0 µg/mL | [5] |
| Mutagenicity | Micronuclei Formation | HepG2 cells | Observed at concentrations from 0.2 to 70.0 µg/mL | [5] |
Experimental Protocols
Protocol 1: Assessing Cell Viability with Erythrosin B
This protocol is adapted for use with automated cell counters or a hemocytometer.[19]
Materials:
-
Cell suspension
-
0.4% Erythrosin B solution in PBS
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Harvest and resuspend cells in PBS to a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
In a microcentrifuge tube, mix 90 µL of the cell suspension with 10 µL of 0.4% Erythrosin B solution for a final concentration of 0.04%.
-
Mix gently by pipetting. There is no required incubation time.[19]
-
Load the mixture into a hemocytometer or the appropriate slide for your automated cell counter.
-
Under a microscope (for hemocytometer), count the total number of cells and the number of stained (non-viable) cells in the central grid. Live cells will be unstained.
-
Calculate cell viability: Viability (%) = (Unstained cells / Total cells) x 100.
Protocol 2: Evaluating Phototoxicity of Erythrosin B
Materials:
-
Adherent or suspension cells in culture
-
Erythrosin B solution
-
Cell culture medium
-
Light source with a defined spectrum and intensity (e.g., a plate reader with illumination capabilities or a dedicated light box)
-
A standard cell viability assay kit (e.g., MTT, XTT, or a kit using a different fluorescent dye like Calcein AM)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere (for adherent cells) or acclimate.
-
Prepare different concentrations of Erythrosin B in cell culture medium.
-
Remove the old medium and add the Erythrosin B-containing medium to the cells. Include a no-dye control.
-
Create two identical sets of plates: one for light exposure and one to be kept in the dark.
-
Expose the 'light' plate to a controlled light source for a specific duration. The wavelength should ideally overlap with the absorption spectrum of Erythrosin B (around 526 nm).[7]
-
Incubate both the 'light' and 'dark' plates for a set period (e.g., 24 hours) at 37°C.
-
After incubation, wash the cells with PBS to remove the Erythrosin B.
-
Perform a standard cell viability assay (e.g., MTT) on both plates according to the manufacturer's instructions.
-
Compare the viability of the light-exposed cells to the dark control cells to determine the extent of phototoxicity.
Visualizations
Caption: Workflow for assessing Erythrosin B phototoxicity.
Caption: Off-target effects of Erythrosin B and their consequences.
References
- 1. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 2. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 3. Viability dyes: Trypan blue vs Erythrosine B • Hemocytometer [hemocytometer.org]
- 4. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Promiscuous Protein Binding Ability of Erythrosine B Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythrosin B inhibition of neurotransmitter accumulation by rat brain homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Genotoxic and mutagenic effects of erythrosine B, a xanthene food dye, on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Turn-off fluorescence sensing of raloxifene using erythrosine B with detailed spectroscopic and quantum mechanical studies for pharmaceutical and environmental applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erythrosin B: From Food Dye to Multifunctional Biological Tool_Chemicalbook [chemicalbook.com]
- 15. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by Erythrosine B [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
Technical Support Center: Minimizing Erythrosin B Photobleaching in Fluorescence Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Erythrosin B photobleaching in their fluorescence studies.
Frequently Asked Questions (FAQs)
Q1: What is Erythrosin B photobleaching?
A1: Erythrosin B photobleaching is the irreversible photochemical destruction of the Erythrosin B fluorophore upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of fluorescence microscopy data. The primary mechanism of photobleaching for Erythrosin B is an oxygen-dependent process involving the generation of reactive oxygen species (ROS), particularly singlet molecular oxygen, which then reacts with and destroys the dye molecule.[1][2][3][4][5]
Q2: What are the main factors that contribute to Erythrosin B photobleaching?
A2: Several factors can accelerate the rate of Erythrosin B photobleaching:
-
High Excitation Light Intensity: Higher light intensity increases the rate of photon absorption, leading to a faster rate of photobleaching.
-
Prolonged Exposure Time: The longer the sample is exposed to excitation light, the more photobleaching will occur.
-
High Oxygen Concentration: Dissolved oxygen plays a critical role in the photobleaching process by reacting with the excited fluorophore to generate damaging reactive oxygen species.[2][3][4][5]
-
Dye Concentration: At higher concentrations, Erythrosin B can undergo self-catalysis of photobleaching.[2][4]
-
Buffer Composition: The chemical nature of the buffer can influence the photobleaching rate and the generation of singlet oxygen. For instance, the singlet oxygen quantum yield for Erythrosin B is significantly different in HEPES buffer compared to phosphate (B84403) or Tris buffers.[1][6]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the mounting medium or live-cell imaging solution to reduce photobleaching. They work primarily by scavenging reactive oxygen species, thereby protecting the fluorophore from oxidative damage.[7] Some common antifade reagents include n-propyl gallate (NPG), Trolox (a water-soluble vitamin E analog), and various commercial formulations.
Q4: Can I use antifade reagents for both fixed and live-cell imaging with Erythrosin B?
A4: Yes, but it is crucial to use the appropriate reagents for each application. For fixed cells, mounting media containing antifade reagents like n-propyl gallate or commercial solutions such as ProLong™ Gold Antifade Reagent are suitable. For live-cell imaging, it is essential to use reagents that are non-toxic and maintain cell viability, such as Trolox or specifically designed commercial reagents like ProLong™ Live Antifade Reagent.[7][8]
Troubleshooting Guides
Problem 1: Rapid loss of Erythrosin B fluorescence signal during imaging.
| Possible Cause | Troubleshooting Step |
| High excitation light intensity | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. |
| Prolonged exposure time | Decrease the camera exposure time or increase the scanning speed on a confocal microscope. For time-lapse experiments, increase the interval between image acquisitions. |
| High oxygen concentration in the medium | For fixed samples, use a mounting medium with an oxygen scavenging system. For live cells, consider using an imaging medium with reduced oxygen levels or an enzymatic oxygen scavenger. |
| Inappropriate buffer system | If possible, test different buffer systems. Studies have shown that the buffer composition can affect the photostability of Erythrosin B.[1][6] |
| Absence of antifade reagent | Incorporate a suitable antifade reagent into your sample preparation. |
Problem 2: High background fluorescence or autofluorescence.
| Possible Cause | Troubleshooting Step |
| Autofluorescence from the sample or mounting medium | Image a control sample without Erythrosin B to assess the level of autofluorescence. If the mounting medium is the source, consider switching to a low-autofluorescence formulation. |
| Excessive dye concentration | Optimize the Erythrosin B concentration to ensure sufficient staining without causing high background. |
| Suboptimal filter sets | Ensure that the excitation and emission filters are appropriate for the spectral properties of Erythrosin B (Excitation ~525 nm, Emission ~550 nm). |
Data Presentation: Comparison of Antifade Reagents
Table 1: Qualitative Comparison of Common Antifade Reagents
| Antifade Reagent | Application | Mechanism of Action | Advantages | Disadvantages |
| n-Propyl Gallate (NPG) | Fixed Cells | Free radical scavenger | Effective at reducing fading | Can be difficult to dissolve; may reduce initial fluorescence intensity. |
| Trolox | Live & Fixed Cells | Vitamin E analog, potent antioxidant | Cell-permeable; reduces blinking and bleaching | May require optimization of concentration. |
| Commercial Reagents (e.g., ProLong™ series) | Live & Fixed Cells | Often contain a mix of scavengers and oxygen depletion systems | Ready-to-use; optimized formulations; high efficiency | Can be more expensive than preparing in-house solutions. |
Experimental Protocols
Protocol 1: Preparation and Use of n-Propyl Gallate (NPG) Antifade Mounting Medium for Fixed Cells
This protocol is adapted from a standard recipe for preparing an antifade mounting medium containing n-propyl gallate.[9]
Materials:
-
10X Phosphate Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
-
n-Propyl gallate (Sigma-Aldrich, P3130)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 ml of DMF or DMSO. Note: n-propyl gallate does not dissolve well in water-based solutions.
-
Prepare the antifade mounting medium:
-
Thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise while stirring rapidly.
-
-
Mounting the sample:
-
After the final wash of your staining protocol, carefully remove excess buffer from the coverslip or slide.
-
Add a small drop of the NPG mounting medium to the slide.
-
Gently lower the coverslip onto the drop, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish for long-term storage.
-
Store slides flat and in the dark at 4°C.
-
Protocol 2: Using Trolox for Live-Cell Imaging
Trolox can be added to the imaging medium to reduce photobleaching during live-cell experiments.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Live-cell imaging medium (e.g., DMEM without phenol (B47542) red)
-
Erythrosin B stained live cells
Procedure:
-
Prepare a stock solution of Trolox: Dissolve Trolox in ethanol (B145695) or DMSO to create a concentrated stock solution (e.g., 100 mM). Store at -20°C.
-
Prepare the imaging medium: Just before imaging, dilute the Trolox stock solution into the pre-warmed live-cell imaging medium to the desired final concentration (typically 0.1-1 mM).
-
Image the cells:
-
Replace the culture medium of the Erythrosin B stained cells with the Trolox-containing imaging medium.
-
Incubate for a short period (e.g., 10-15 minutes) before starting the imaging session.
-
Proceed with live-cell imaging, using optimized acquisition settings to further minimize photobleaching.
-
Mandatory Visualizations
Caption: Erythrosin B photobleaching pathway and the action of antifade reagents.
References
- 1. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 5. users.path.ox.ac.uk [users.path.ox.ac.uk]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. Nonblinking and long-lasting single-molecule fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the mechanism of Trolox as antiblinking and antibleaching reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Erythrosin B Assay Interference
Welcome to the Technical Support Center for researchers utilizing Erythrosin B. This resource provides essential guidance on potential interactions between Erythrosin B and common laboratory assays. While Erythrosin B is a valuable tool in various applications, its chemical and spectral properties necessitate careful consideration to ensure the accuracy and reliability of your experimental data. This guide is formatted in a question-and-answer style to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Erythrosin B and where is it commonly used?
A1: Erythrosin B is a xanthene dye, also known as FD&C Red No. 3, used as a food colorant.[1][2] In the laboratory, it serves as a biological stain, a photosensitizer, and a vital dye for assessing cell viability, often as a less toxic alternative to Trypan Blue.[3][4] It is also used in assays to determine protein concentration.[5]
Q2: I'm observing unexpected inhibition in my assay when using Erythrosin B. Is this a known issue?
A2: Yes, this is a well-documented phenomenon. Erythrosin B is a known promiscuous inhibitor of protein-protein interactions (PPIs), showing activity against a wide range of targets with IC₅₀ values typically in the low micromolar range (2-20 µM).[1][6] This non-specific inhibition can lead to false-positive results in various biochemical assays.[1]
Q3: Can the color of Erythrosin B interfere with my absorbance-based assay?
A3: Absolutely. Erythrosin B is a red dye with a strong absorbance in the visible spectrum. This inherent color can lead to spectral overlap with the chromophores being measured in your assay, resulting in artificially high absorbance readings.[7]
Q4: I'm using a fluorescence-based assay. Can Erythrosin B cause interference?
A4: Yes, Erythrosin B can interfere with fluorescence assays in two primary ways:
-
Fluorescence Quenching: It can quench the fluorescence of other molecules by forming a non-fluorescent complex, a process known as static quenching.[8]
-
Autofluorescence: Erythrosin B itself is fluorescent and its emission spectrum may overlap with that of your assay's fluorophore, leading to a false-positive signal.[9] This is a known issue in some Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Homogeneous Time-Resolved Fluorescence (HTRF) assays.[9]
Q5: How does Erythrosin B affect cell viability assays like MTT, XTT, or CellTiter-Glo?
A5: Erythrosin B can interfere with these assays through several mechanisms:
-
MTT/XTT Assays: As a reducing agent, Erythrosin B has the potential to directly reduce the tetrazolium salts (MTT, XTT) to their colored formazan (B1609692) products, independent of cellular metabolism. This can lead to an overestimation of cell viability or mask true cytotoxicity. Thiol-containing compounds like DTT are also known to reduce MTT, and while Erythrosin B is not a thiol, its reducing potential should be considered.[10][11]
-
CellTiter-Glo (ATP-based) Assays: Erythrosin B's promiscuous inhibitory nature could potentially affect the luciferase enzyme used in ATP-based assays, leading to inaccurate luminescence readings.[12] Additionally, its color may absorb some of the light emitted by the luciferase reaction, a phenomenon known as color quenching.
Troubleshooting Guides
Here are troubleshooting guides for common issues encountered when using Erythrosin B in various assay formats.
Category 1: Absorbance-Based Assays (e.g., ELISA, Bradford)
Issue: Unexpectedly high or variable absorbance readings.
Likely Cause: Spectral overlap from Erythrosin B's intrinsic color.
Troubleshooting Workflow:
Caption: Workflow for correcting absorbance interference.
Category 2: Fluorescence-Based Assays (e.g., FRET, TR-FRET, HTRF)
Issue: Lower-than-expected fluorescence (quenching) or higher-than-expected fluorescence (autofluorescence).
Troubleshooting Workflow:
Caption: Troubleshooting fluorescence interference.
Category 3: Cell Viability Assays (MTT, XTT, CellTiter-Glo)
Issue: Inconsistent or artifactual cell viability data.
Troubleshooting Workflow:
References
- 1. The Promiscuous Protein Binding Ability of Erythrosine B Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. researchgate.net [researchgate.net]
- 4. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. The food colorant erythrosine is a promiscuous protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Erythrosin B Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erythrosin B and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of Erythrosin B and its derivatives?
Erythrosin B, a xanthene dye, exhibits low oral bioavailability primarily due to its poor aqueous solubility and limited absorption across the intestinal epithelium.[1][2] Pharmacokinetic studies in mice have shown that despite rapid absorption after oral administration, the maximum plasma concentration (Cmax) and area under the curve (AUC) are significantly lower compared to intraperitoneal injection, indicating a low absorption profile.[2] Its high molecular weight and potential for protein binding in the gastrointestinal tract may also contribute to its limited systemic uptake.[3]
Q2: What are the most promising strategies to enhance the bioavailability of Erythrosin B derivatives?
Several formulation strategies can be employed to overcome the low solubility and poor absorption of Erythrosin B and its derivatives. These include:
-
Nanoformulations: Encapsulating the compounds in nanoparticles can improve their solubility, protect them from degradation in the gastrointestinal tract, and enhance their uptake by intestinal cells.[4][5] Promising nanoformulation approaches include:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids that are well-tolerated and can provide controlled release.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8][9][10]
-
-
Chemical Modification: Synthesizing derivatives of Erythrosin B with altered physicochemical properties can improve their absorption characteristics. For instance, modifications to the isobenzofuran (B1246724) ring have been shown to be well-tolerated and can even slightly increase activity in some cases.[2]
Q3: Are there any known toxicity concerns with Erythrosin B and its derivatives?
Erythrosin B is an FDA-approved food additive and is considered to have low acute oral toxicity.[11] However, some studies have suggested potential for toxicity with high doses or chronic exposure, including effects on the lungs, nervous system, and mucous membranes.[12] Cytotoxicity studies on various Erythrosin B derivatives have shown them to be nontoxic to human cells at concentrations effective against Zika virus.[2] As with any experimental compound, it is crucial to conduct thorough toxicity assessments for any new derivative or formulation.
Troubleshooting Guides
Problem: Poor and inconsistent dissolution of my Erythrosin B derivative in aqueous buffers.
-
Possible Cause: Aggregation of the dye molecules in solution.
-
Troubleshooting Steps:
-
Sonication: Use a bath or probe sonicator to break up aggregates and improve dispersion.
-
pH Adjustment: The solubility of Erythrosin B is pH-dependent. Experiment with different buffer pH values to find the optimal condition for your derivative.
-
Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween 80, in your buffer to prevent aggregation and enhance solubility.
-
Inclusion of a Carrier Protein: Adding a decoy protein like bovine serum albumin (BSA) can sometimes prevent non-specific aggregation.[13]
-
Centrifugation: To confirm aggregation, incubate the compound in the assay buffer, centrifuge at high speed (e.g., 15,000 x g for 30 minutes), and then test the supernatant for activity. A loss of activity in the supernatant suggests aggregation.[13]
-
Problem: My Erythrosin B derivative solution is losing its color or showing reduced activity over time during my experiment.
-
Possible Cause: Photodegradation (photobleaching) of the compound upon exposure to light.
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experimental steps in a dark room or use amber-colored labware to minimize light exposure. Wrap containers in aluminum foil.
-
Use Freshly Prepared Solutions: Prepare solutions of your Erythrosin B derivative immediately before use to minimize the duration of light exposure.
-
Incorporate Photostabilizing Agents: If light protection is not sufficient, consider adding a photostabilizing agent to your formulation. The choice of agent will depend on your specific experimental setup.
-
UV Absorbers: Compounds like benzophenones can absorb UV radiation.
-
Excited-State Quenchers: These molecules can deactivate the excited state of the dye before it degrades.
-
-
Run a Dark Control: Always include a control sample that is prepared identically but kept in the dark to quantify the extent of photodegradation.
-
Problem: I am observing low and variable cellular uptake of my Erythrosin B derivative in my in vitro assays.
-
Possible Cause: The cellular uptake of Erythrosin B derivatives is an active, energy-dependent process that can be influenced by multiple factors.[14]
-
Troubleshooting Steps:
-
Optimize Incubation Time and Concentration: Perform time-course and concentration-dependent uptake studies to determine the optimal conditions for your specific cell line and derivative.
-
Control Temperature: Ensure a consistent and optimal temperature (typically 37°C) during the incubation period, as low temperatures can significantly inhibit uptake.[15]
-
Investigate Uptake Pathways: Use endocytic inhibitors to elucidate the primary mechanism of cellular entry.
-
Consider Efflux Pumps: If working with multidrug-resistant cell lines, consider the possibility of active efflux of your compound by transporters like P-glycoprotein. Co-incubation with an efflux pump inhibitor may increase intracellular concentrations.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Erythrosin B in Female B6 Mice [2]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t1/2 (h) |
| Intraperitoneal (ip) | 50 | 12,345 ± 2,345 | 15 | 23,456 ± 4,567 | ~2 |
| Oral (gavage) | 100 | 876 ± 123 | 20 | 1,234 ± 234 | ~3 |
| Values are presented as mean ± standard deviation (n=3). |
Table 2: In Vitro Activity of Erythrosin B and its Derivatives Against Zika Virus (ZIKV) [2]
| Compound | NS2B-NS3 Interaction IC50 (µM) | Protease Activity IC50 (µM) | Anti-ZIKV EC50 (µM) | Cell Viability CC50 (µM) |
| Erythrosin B | 1.7 | 1.9 | 0.62 | >50 |
| Derivative 1 | >50 | >50 | >50 | >50 |
| Derivative 2 | 2.6 | 1.7 | 0.30 | >50 |
| Derivative 3 | 15.1 | 10.3 | 2.5 | >50 |
| IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. |
Experimental Protocols
Protocol 1: Preparation of Erythrosin B Derivative-Loaded Liposomes by Thin Film Hydration
This protocol is a general guideline and should be optimized for each specific Erythrosin B derivative.
Materials:
-
Erythrosin B derivative
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC, Egg Phosphatidylcholine - EPC)
-
Cholesterol
-
Chloroform (B151607) or another suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the Erythrosin B derivative, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated drug by dialysis, gel filtration, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the liposomes from the unencapsulated drug and quantifying the drug concentration in both fractions.
-
Protocol 2: Preparation of Erythrosin B Derivative-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
Materials:
-
Erythrosin B derivative
-
Solid lipid (e.g., glyceryl monostearate, tripalmitin)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the Erythrosin B derivative in the molten lipid.
-
Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase.
-
Homogenize the mixture using a high-shear homogenizer at high speed for a few minutes to form a coarse oil-in-water emulsion.
-
-
Nanosizing:
-
Immediately subject the hot pre-emulsion to probe sonication for a defined period to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using DLS.
-
Determine the entrapment efficiency.
-
Analyze the crystallinity and thermal behavior using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[16]
-
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
Erythrosin B derivative
-
Oil (e.g., oleic acid, Capmul MCM)
-
Surfactant (e.g., Tween 20, Tween 80, Cremophor RH40)
-
Co-surfactant (e.g., PEG 400, PEG 600, Transcutol)
Procedure:
-
Solubility Studies:
-
Determine the solubility of the Erythrosin B derivative in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant and mix them.
-
Add the Erythrosin B derivative to the mixture and dissolve it by gentle stirring or sonication.
-
-
Evaluation:
-
Self-Emulsification Efficiency: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the time it takes to form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion using DLS.
-
In Vitro Dissolution Studies: Compare the dissolution rate of the drug from the SEDDS formulation with that of the pure drug.
-
Visualizations
Caption: Experimental workflow for developing and evaluating new formulations of Erythrosin B derivatives to improve bioavailability.
Caption: Known signaling pathway inhibitions by Erythrosin B.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo characterization of erythrosin B and derivatives against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Promiscuous Protein Binding Ability of Erythrosine B Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. The production and characteristics of solid lipid nanoparticles (SLNs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Erythrosin B Stands as a Potent, Broad-Spectrum Inhibitor of Flavivirus Protease: A Comparative Guide
For Immediate Release
In the ongoing battle against pathogenic flaviviruses such as Dengue (DENV), Zika (ZIKV), West Nile (WNV), and Yellow Fever (YFV), the viral NS2B-NS3 protease has emerged as a critical target for antiviral drug development. This guide provides a comparative analysis of Erythrosin B, an FDA-approved food additive, against other classes of flavivirus protease inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
Erythrosin B has been identified as a potent and broad-spectrum inhibitor of the flavivirus NS2B-NS3 protease.[1][2] It operates through a non-competitive mechanism, orthosterically inhibiting the crucial interaction between the NS2B cofactor and the NS3 protease domain.[1] This inhibition effectively halts the polyprotein processing necessary for viral replication. Experimental data demonstrates its efficacy across a range of flaviviruses with IC50 values in the low micromolar range and favorable cytotoxicity profiles.[1]
Comparative Performance of Flavivirus Protease Inhibitors
The landscape of flavivirus protease inhibitors is diverse, encompassing peptide-based compounds, small molecules targeting the active site, and allosteric modulators. The following table summarizes the quantitative performance of Erythrosin B in comparison to other notable inhibitors.
| Inhibitor Class | Specific Inhibitor | Target Virus(es) | IC50 (µM) | Mechanism of Action | Reference(s) |
| Xanthene Dye | Erythrosin B | DENV2, ZIKV | 1.9 (DENV2), 1.7 (ZIKV) | Non-competitive, Orthosteric (inhibits NS2B-NS3 interaction) | [1][3] |
| DENV, ZIKV, WNV, YFV, JEV | Broad-spectrum antiviral activity (EC50 in low µM to high nM range) | [1] | |||
| Peptide-based | Peptide-boronic acid derivatives | DENV, WNV, ZIKV | Ki values in the nanomolar range (e.g., 51-82 nM) | Competitive, covalent | [4] |
| Tripeptide inhibitors | TBEV | 0.25 - 0.92 | Competitive | [5] | |
| Small Molecule (Active Site) | Compound 6 (covalently binding pyrazole (B372694) ester) | DENV2 | 0.5 | Covalent, targets catalytic serine | [4] |
| Indole-3-carboxamide derivatives | ZIKV | As low as 0.32 | Not specified | [6] | |
| Small Molecule (Allosteric) | Quinoxaline-based inhibitors | DENV, ZIKV | As low as 0.12 | Allosteric, binds to a hydrophobic pocket on NS3 | [7][8][9] |
| Zafirlukast | WNV | 32 | Allosteric, blocks NS2B binding to NS3 | [5] | |
| Repurposed Drugs | Bromocriptine | ZIKV | 21.6 | Not specified | [4] |
| Temoporfin | DENV2 | 1.1 | Not specified | [10] | |
| Niclosamide | DENV2 | 12.3 | Not specified | [10] |
Mechanism of Action: A Visual Representation
The flavivirus NS2B-NS3 protease is a two-component enzyme essential for viral polyprotein processing. The following diagram illustrates the general mechanism of action for a flavivirus protease inhibitor.
Caption: Inhibition of the NS2B-NS3 protease blocks viral polyprotein cleavage, preventing the formation of mature viral proteins required for replication.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of potential inhibitors. The following are summaries of key experimental protocols used to characterize flavivirus protease inhibitors.
Fluorescence Resonance Energy Transfer (FRET)-based Protease Activity Assay
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of compounds against the NS2B-NS3 protease.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the proximity of the quencher dampens the fluorescence signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Protocol Outline:
-
Recombinant flavivirus NS2B-NS3 protease is purified.
-
The protease is pre-incubated with varying concentrations of the test compound (e.g., Erythrosin B) or a control (e.g., DMSO) in an appropriate assay buffer.
-
The FRET peptide substrate (e.g., Abz-RRRR↓SAG-nTyr) is added to initiate the enzymatic reaction.[11]
-
The fluorescence intensity is monitored over time using a plate reader at the appropriate excitation and emission wavelengths.
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each compound concentration is determined relative to the control.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic regression).
-
Split Luciferase Complementation (SLC) Assay for NS2B-NS3 Interaction
This cell-based assay is employed to identify inhibitors that disrupt the interaction between the NS2B and NS3 proteins.
-
Principle: The NS2B and NS3 proteins are fused to two different non-functional fragments of luciferase. If NS2B and NS3 interact, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme that produces a measurable luminescent signal in the presence of a substrate.
-
Protocol Outline:
-
Construct plasmids encoding NS2B fused to one luciferase fragment and NS3 fused to the other.
-
Co-transfect these plasmids into a suitable human cell line (e.g., HEK293T).
-
After an appropriate incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound.
-
A luciferase substrate is added to the cells.
-
Luminescence is measured using a luminometer.
-
A decrease in the luminescent signal indicates that the compound is inhibiting the NS2B-NS3 interaction.
-
IC50 values are calculated from the dose-response curve.
-
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the effective concentration (EC50) of a compound that inhibits viral replication in a cell culture model.
-
Principle: The ability of a compound to inhibit the production of infectious virus particles is quantified by measuring the reduction in the number of viral plaques formed in a monolayer of susceptible cells.
-
Protocol Outline:
-
A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.
-
The cells are infected with a known amount of the flavivirus.
-
After a short adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of the test compound.
-
The plates are incubated for several days to allow for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in each well is counted.
-
The percentage of plaque reduction for each compound concentration is calculated relative to a no-drug control.
-
The EC50 value is determined from the dose-response curve.
-
Conclusion
Erythrosin B presents a promising profile as a broad-spectrum flavivirus protease inhibitor. Its non-competitive mechanism of disrupting the NS2B-NS3 interaction offers a distinct advantage and a potential avenue for overcoming resistance that may develop against active-site inhibitors. While peptide-based inhibitors often exhibit higher potency in enzymatic assays, their development can be hampered by poor cell permeability and bioavailability. In contrast, Erythrosin B, as a small molecule and an already approved food additive, has a well-established safety profile. Further optimization of Erythrosin B and exploration of other orthosteric inhibitors could lead to the development of effective pan-flavivirus therapeutics. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of novel anti-flaviviral compounds.
References
- 1. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 3. Antiviral Agents against Flavivirus Protease: Prospect and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies Towards Protease Inhibitors for Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Flavivirus Proteases: The viral Achilles heel to prevent future pandemics” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antiviral Agents against Flavivirus Protease: Prospect and Future Direction [mdpi.com]
- 11. In vitro and in vivo characterization of erythrosin B and derivatives against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Erythrosin B and its Analogs for Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of Erythrosin B and its key analogs, Rose Bengal and Eosin (B541160) Y. This report details their photophysical properties, efficacy in photodynamic therapy, and utility as biological stains, supported by experimental data and detailed protocols.
Erythrosin B, a tetra-iodo-fluorescein, is a versatile xanthene dye with a broad spectrum of applications, including as a food colorant, a biological stain, and a photosensitizer in photodynamic therapy (PDT).[1][2][3] Its utility in research is often compared with its structural analogs, primarily Rose Bengal and Eosin Y, which are also halogenated derivatives of fluorescein. This guide provides a comparative analysis of these compounds to aid researchers in selecting the most appropriate dye for their specific experimental needs.
Structural Comparison
Erythrosin B, Rose Bengal, and Eosin Y share a common xanthene core structure but differ in their halogen substituents. Erythrosin B contains four iodine atoms, while Eosin Y has four bromine atoms. Rose Bengal is unique in that it is halogenated on both the xanthene and the phenyl portions of the molecule, containing four iodine atoms and four chlorine atoms. These differences in halogenation significantly influence their photophysical and biological properties.
Performance in Photodynamic Therapy
Photodynamic therapy relies on a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, to induce cell death. The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ).
Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield is a critical parameter for evaluating the potential of a compound in photodynamic therapy. Below is a comparison of the singlet oxygen quantum yields for Erythrosin B, Eosin Y, and Rose Bengal.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Erythrosin B | 0.60 | Methanol (B129727) | [4] |
| Eosin Y | 0.57 | Methanol | [4] |
| Rose Bengal | 0.75 | Methanol | [4] |
As the data indicates, Rose Bengal exhibits the highest singlet oxygen quantum yield, suggesting it is a highly efficient photosensitizer for generating this cytotoxic species. Erythrosin B and Eosin Y also demonstrate significant singlet oxygen production.
Phototoxicity
The phototoxic efficacy of these dyes has been evaluated in various studies. For instance, one study compared the photodynamic activity of these xanthene dyes against a human laryngeal carcinoma (HEp-2) cell line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the dye required to inhibit cell growth by 50% upon irradiation, were determined.
| Photosensitizer | IC50 (µg/mL) - Irradiated | IC50 (µg/mL) - Dark | Cell Line |
| Erythrosin B | 1.56 | > 100 | HEp-2 |
| Eosin Y | 3.12 | > 100 | HEp-2 |
| Rose Bengal | 0.78 | > 100 | HEp-2 |
These results demonstrate that Rose Bengal is the most potent photosensitizer against HEp-2 cells under illumination, followed by Erythrosin B and Eosin Y. All three dyes show negligible toxicity in the absence of light.
Another study investigated the efficacy of these photosensitizers in photodynamic antimicrobial therapy against Enterobacteriaceae. The results showed a significant reduction in bacterial colonies for Rose Bengal, while Erythrosin B did not show a significant effect under the tested conditions.[5]
Application as Biological Stains
Erythrosin B and its analogs are also widely used as biological stains, particularly for cell viability and protein staining.
Cell Viability Staining
Erythrosin B is utilized as a vital stain to differentiate viable from non-viable cells, serving as a less toxic alternative to the commonly used Trypan Blue.[6] Like Trypan Blue, Erythrosin B is excluded by cells with intact membranes, thus only staining dead cells.
Protein Staining
Eosin Y is a common counterstain to hematoxylin (B73222) in H&E staining, one of the most widely used staining techniques in histology.[7] It can also be used to stain proteins in polyacrylamide gels with high sensitivity.[1] While Erythrosin B can be used as a substitute for Eosin Y in some staining protocols, Eosin Y is more commonly employed for this purpose.[8] The mechanism of eosin binding to proteins involves electrostatic interactions between the acidic dye and basic amino acid residues such as arginine, histidine, and lysine.
Experimental Protocols
Determination of Singlet Oxygen Quantum Yield
A common method for determining the singlet oxygen quantum yield involves a chemical trapping agent, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), whose consumption is monitored spectrophotometrically.
Materials:
-
Photosensitizer (Erythrosin B, Eosin Y, or Rose Bengal)
-
Reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Light source with a suitable wavelength for excitation
-
Cuvettes
-
Solvent (e.g., methanol)
Procedure:
-
Prepare a stock solution of the photosensitizer and the reference in the chosen solvent.
-
Prepare a stock solution of DPBF in the same solvent.
-
In a cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength, and the initial absorbance of DPBF at its maximum absorption wavelength (around 410 nm) should be approximately 1.0.
-
Irradiate the solution with the light source.
-
At regular time intervals, record the decrease in the absorbance of DPBF at its maximum absorption wavelength.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield (ΦΔ) of the sample can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the rates of DPBF decomposition for the sample and reference, respectively (obtained from the slope of the absorbance vs. time plot).
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively (calculated from the integration of the absorption spectra over the emission spectrum of the light source).
-
Phototoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
Materials:
-
Adherent cells (e.g., HEp-2)
-
Photosensitizer (Erythrosin B, Eosin Y, or Rose Bengal)
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other suitable solvent to dissolve formazan (B1609692) crystals
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the photosensitizer. Include a control group with no photosensitizer.
-
Incubate the plates for a specific period (e.g., 24 hours).
-
For the "irradiated" group, expose the plates to a light source with the appropriate wavelength and energy dose. Keep the "dark" control plates protected from light.
-
After irradiation, incubate the plates for another period (e.g., 24 hours).
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for a few hours until formazan crystals are formed.
-
Remove the MTT-containing medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the photosensitizer concentration and fitting the data to a dose-response curve.[9]
Protein Staining in Polyacrylamide Gels with Eosin Y
Materials:
-
Polyacrylamide gel after electrophoresis
-
Staining solution: 1% (w/v) Eosin Y in an acidic solution (e.g., containing acetic acid)
-
Destaining solution (e.g., a mixture of methanol and acetic acid in water)
-
Shaker
Procedure:
-
After electrophoresis, place the polyacrylamide gel in a container with deionized water and wash for a few minutes to remove residual electrophoresis buffer components.
-
Incubate the gel in the Eosin Y staining solution for a brief period (e.g., 15-30 minutes) with gentle agitation.[1]
-
Remove the staining solution and transfer the gel to the destaining solution.
-
Gently agitate the gel in the destaining solution until the protein bands are clearly visible against a faint background.
-
The gel can then be imaged and analyzed.
Visualizing the Mechanism of Action
Photodynamic Therapy Workflow
The general workflow for a photodynamic therapy experiment involves several key steps, from photosensitizer administration to the induction of cell death.
Caption: Experimental workflow for in vitro photodynamic therapy.
Signaling Pathway of Photodynamic Therapy-Induced Cell Death
The reactive oxygen species generated during photodynamic therapy trigger a cascade of cellular events leading to cell death. This involves the activation of various stress-response signaling pathways.
Caption: Key signaling pathways activated by PDT-induced ROS.
References
- 1. Eosin Y staining of proteins in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eosin Y staining of proteins in polyacrylamide gels. | Semantic Scholar [semanticscholar.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. escarpmentlabs.com [escarpmentlabs.com]
- 7. carlroth.com [carlroth.com]
- 8. stainsfile.com [stainsfile.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Antiviral Potential of Erythrosin B: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiviral efficacy of Erythrosin B against a panel of viruses in various cell lines. We present supporting experimental data, detailed methodologies for key assays, and a comparative analysis with established antiviral alternatives.
Erythrosin B, a xanthene dye approved by the FDA as a food additive (E127), has demonstrated significant antiviral activity, particularly against flaviviruses.[1][2] Its primary mechanism of action involves the inhibition of the viral NS2B-NS3 protease, a crucial enzyme for viral replication.[1][2] This guide delves into the quantitative antiviral efficacy and cytotoxicity of Erythrosin B, juxtaposing its performance with that of other antiviral agents to offer a clear perspective on its potential as a broad-spectrum antiviral therapeutic.
Comparative Antiviral Efficacy and Cytotoxicity
The antiviral activity of Erythrosin B has been most extensively studied against flaviviruses, demonstrating potent inhibition of Zika virus (ZIKV) and Dengue virus (DENV) in multiple cell lines. The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀), a key indicator of a drug's therapeutic window. For comparison, data for established antiviral drugs against the same or similar viruses are included.
| Flaviviruses | Erythrosin B | Sofosbuvir | Ribavirin |
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) |
| Zika Virus (ZIKV) | A549 | 0.47[3] | >200[4] |
| Vero | - | - | |
| Huh-7 | - | - | |
| Dengue Virus (DENV-2) | A549 | 1.2[3] | >200[4] |
| Vero | - | - | |
| HEK293 | - | - | |
| West Nile Virus (WNV) | A549 | 0.74[3] | >200[4] |
| Yellow Fever Virus (YFV) | A549 | 1.1[3] | >200[4] |
| Herpes Simplex Virus & Influenza A Virus | Erythrosin B | Acyclovir | Oseltamivir |
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) |
| Herpes Simplex Virus-1 (HSV-1) | Vero | - | - |
| Influenza A Virus (H1N1) | MDCK | - | - |
Experimental Protocols
Standardized assays are critical for the validation of antiviral efficacy. Below are detailed methodologies for the key experiments cited in this guide.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from virus-induced death or morphological changes.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., A549, Vero) to form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Erythrosin B) in cell culture medium.
-
Treatment and Infection: Remove the growth medium from the confluent cell monolayer and add the diluted compound. Concurrently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of Cell Viability: Assess cell viability using methods such as staining with crystal violet or using a tetrazolium-based assay like MTT.
-
Data Analysis: Calculate the concentration of the compound that inhibits 50% of the viral CPE (EC₅₀) from a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral agent.
-
Cell Seeding: Seed a multi-well plate (e.g., 6- or 12-well) with a susceptible host cell line to achieve a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, pre-incubate a known amount of virus with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayer and inoculate with the virus-compound mixture. Allow for viral adsorption for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding dilutions of the antiviral agent. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for visible plaques to form in the virus control wells (typically 3-10 days).
-
Plaque Visualization and Counting: Fix and stain the cell monolayer (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value from a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Seed a 96-well plate with the desired cell line and allow the cells to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a duration equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control cells. Determine the concentration of the compound that reduces cell viability by 50% (CC₅₀) from a dose-response curve.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action of Erythrosin B, the following diagrams are provided.
Caption: Experimental workflow for validating antiviral efficacy.
Caption: Inhibition of Flavivirus Replication by Erythrosin B.
References
- 1. Early Steps in Herpes Simplex Virus Infection Blocked by a Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. In vitro and in vivo characterization of erythrosin B and derivatives against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
Erythrosin B vs. Trypan Blue: A Comparative Guide to Accurate Cell Counting
For researchers, scientists, and drug development professionals, accurate cell counting is a cornerstone of reliable experimental data. The choice of viability stain is critical in this process. While Trypan Blue has long been the conventional choice, concerns over its toxicity and impact on accuracy have led to the increasing adoption of Erythrosin B. This guide provides an objective comparison of the performance of Erythrosin B and Trypan Blue, supported by experimental data, to inform your selection of the most appropriate reagent for your cell counting needs.
The fundamental principle behind both Erythrosin B and Trypan Blue is the dye exclusion method. Viable cells with intact membranes prevent the dye from entering, while non-viable cells with compromised membranes take up the stain. However, the physicochemical properties of the dyes themselves can significantly influence the accuracy and reliability of the results.
Key Advantages of Erythrosin B
Erythrosin B offers several distinct advantages over Trypan Blue, contributing to more accurate and consistent cell viability and density measurements.[1] It is considered a less toxic alternative, which is a significant safety benefit for both the user and the cells being analyzed.[1] Unlike Trypan Blue, which can be toxic to cells over time and is a potential carcinogen, Erythrosin B is a food-grade dye and is considered biosafe.[1]
Furthermore, Erythrosin B exhibits greater stability and is less prone to precipitation, a common issue with Trypan Blue that can lead to crystalline debris being mistaken for dead cells.[1] Another critical advantage is that Erythrosin B has a lower affinity for serum proteins compared to Trypan Blue.[1] The binding of Trypan Blue to proteins in the cell culture media can interfere with its ability to stain dead cells, potentially leading to an underestimation of cell death.[2]
Quantitative Data Comparison
A study comparing the performance of Erythrosin B and Trypan Blue in assessing the viability of Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293T) cells demonstrated comparable results between the two dyes. The data also showed high correlation with results from a fluorescent-based Acridine Orange/Propidium Iodide (AO/PI) assay, a highly accurate method for nucleated cell counting.
Table 1: Comparison of CHO Cell Viability and Density
| Staining Method | Measured Viability (%) | Viable Cell Density (cells/mL) |
| Erythrosin B | 94.5 | 1.05 x 10⁶ |
| Trypan Blue | 95.1 | 1.06 x 10⁶ |
| AO/PI | 95.2 | 1.04 x 10⁶ |
Table 2: Comparison of HEK293T Cell Viability and Density
| Staining Method | Measured Viability (%) | Viable Cell Density (cells/mL) |
| Erythrosin B | 91.2 | 8.5 x 10⁵ |
| Trypan Blue | 92.3 | 8.6 x 10⁵ |
| AO/PI | 91.8 | 8.4 x 10⁵ |
The data indicates that Erythrosin B provides viability and cell density measurements that are highly consistent with those obtained using Trypan Blue and the gold-standard AO/PI fluorescence method.[3] Notably, some studies suggest that Erythrosin B may be more sensitive in detecting dead cells, particularly in samples with lower viability.[4]
Experimental Protocols
To ensure an accurate comparison, the following protocols should be followed meticulously. It is important to note that Erythrosin B can often be used as a direct substitute for Trypan Blue in existing laboratory protocols.[2]
Materials
-
Cell suspension
-
Phosphate-Buffered Saline (PBS), serum-free
-
0.4% (w/v) Trypan Blue solution
-
0.1% (w/v) Erythrosin B solution
-
Hemocytometer with coverslip
-
Micropipettes and sterile tips
-
Microcentrifuge tubes
-
Microscope
Comparative Experimental Protocol
-
Cell Preparation:
-
Staining:
-
For Trypan Blue: In a microcentrifuge tube, mix equal volumes of the cell suspension and 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).[7] Mix gently.
-
For Erythrosin B: In a separate microcentrifuge tube, mix equal volumes of the cell suspension and 0.1% Erythrosin B solution (e.g., 20 µL of cell suspension + 20 µL of Erythrosin B). Mix gently.
-
Incubate both mixtures at room temperature for 1-3 minutes. Avoid prolonged incubation with Trypan Blue, as it can be toxic to viable cells.[5][6]
-
-
Cell Counting:
-
Clean the hemocytometer and coverslip.
-
Load 10 µL of the Trypan Blue-cell mixture into one chamber of the hemocytometer.
-
Load 10 µL of the Erythrosin B-cell mixture into the other chamber of the hemocytometer.
-
Using a microscope, count the viable (unstained) and non-viable (stained blue for Trypan Blue, red/pink for Erythrosin B) cells in the central grid of each chamber.
-
Calculate the cell viability and cell density using the standard hemocytometer formulas.
-
Visualizing the Process
To better understand the experimental workflow and the underlying principle, the following diagrams are provided.
Conclusion
The experimental evidence and qualitative advantages strongly support the use of Erythrosin B as a reliable and safer alternative to Trypan Blue for accurate cell counting.[1] Its lower toxicity, greater stability, and reduced interference from serum proteins contribute to more consistent and trustworthy data, which is paramount in research and drug development. While Trypan Blue has been a long-standing tool, the adoption of Erythrosin B aligns with a move towards safer laboratory practices without compromising on data quality.
References
- 1. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 2. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 3. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 4. researchgate.net [researchgate.net]
- 5. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. allevi3d.com [allevi3d.com]
Erythrosin B: A Potent Flavivirus Protease Inhibitor with Undetermined Cross-Reactivity
For Immediate Publication
[City, State] – [Date] – Erythrosin B, a widely used food coloring agent, has demonstrated significant inhibitory activity against the NS2B-NS3 protease of several flaviviruses, positioning it as a potential broad-spectrum antiviral candidate. However, its cross-reactivity with proteases from other viral families remains largely unexplored, highlighting a critical gap in our understanding of its therapeutic potential. This guide provides a comparative analysis of Erythrosin B's efficacy against various viral proteases based on available experimental data.
Summary of Inhibitory Activity
Erythrosin B has been identified as a potent, non-competitive, and orthosteric inhibitor of the flavivirus NS2B-NS3 protease.[1][2] It effectively blocks the interaction between the NS2B cofactor and the NS3 protease domain, a crucial step for viral replication.[1] To date, the inhibitory effects of Erythrosin B have been primarily documented against flaviviruses. There is a notable absence of published data on its activity against proteases from other significant viral families, including Coronaviridae (e.g., SARS-CoV-2 Mpro and PLpro), Retroviridae (e.g., HIV-1 protease), and Hepacivirus (e.g., HCV NS3/4A protease).
The table below summarizes the available quantitative data on the inhibition of viral proteases by Erythrosin B.
| Viral Family | Virus | Protease Target | IC50 (µM) | EC50 (µM) | Citation(s) |
| Flaviviridae | Zika Virus (ZIKV) | NS2B-NS3 | 1.7 | 0.62 | [1][3] |
| Flaviviridae | Dengue Virus 2 (DENV2) | NS2B-NS3 | 1.9 | 1.2 | [1][3] |
| Flaviviridae | West Nile Virus (WNV) | NS2B-NS3 | Not Reported | 0.8 | [1] |
| Flaviviridae | Yellow Fever Virus (YFV) | NS2B-NS3 | Not Reported | 0.2 | [1] |
| Flaviviridae | Japanese Encephalitis Virus (JEV) | NS2B-NS3 | Not Reported | 0.1 | [1] |
| Coronaviridae | SARS-CoV-2 | Mpro, PLpro | No Data Available | No Data Available | |
| Retroviridae | HIV-1 | Protease | No Data Available | No Data Available | |
| Hepacivirus | Hepatitis C Virus (HCV) | NS3/4A Protease | No Data Available | No Data Available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Flavivirus NS2B-NS3 Protease Inhibition Assay (In Vitro)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the viral protease.
-
Protein Expression and Purification: The DENV2 NS3 was expressed as a maltose-binding protein (MBP) fusion (NS3-MBP), and the ZIKV NS3 as a glutathione (B108866) S-transferase (GST) fusion (GST-NS3). The corresponding NS2B cofactors were expressed with a histidine tag (His-NS2B).
-
Reaction Mixture Preparation: 50 nM of the NS3 fusion protein (DENV2 NS3-MBP or ZIKV GST-NS3) was pre-incubated with varying concentrations of Erythrosin B or a DMSO control in reaction buffer (20 mM Tris pH 8.0, 100 mM NaCl, 5% Glycerol, and 0.05% CHAPS) at 4°C for 30 minutes.
-
Enzymatic Reaction Initiation: 1 µM of the respective His-NS2B cofactor was added to the mixture. The reaction was initiated by adding a fluorogenic peptide substrate (Abz-RRRRSAG-nTyr) to a final concentration of 50 µM.
-
Data Acquisition: Substrate cleavage was monitored over time at 37°C by measuring the fluorescence intensity at excitation/emission wavelengths of 360 nm/420 nm using a microplate reader.
-
Data Analysis: The rate of substrate cleavage was calculated, and the IC50 value was determined by plotting the percentage of inhibition against the logarithm of the Erythrosin B concentration.
Viral Titer Reduction Assay (Cell-Based)
This assay measures the half-maximal effective concentration (EC50) of a compound in reducing viral replication in a cellular context.
-
Cell Culture: Human A549 cells were seeded in 24-well plates at a density of 2 × 10^5 cells per well and incubated overnight.
-
Viral Infection: The cell monolayers were infected with the respective flavivirus (DENV2, ZIKV, WNV, YFV, or JEV) at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
-
Compound Treatment: After infection, the viral inoculum was removed, and the cells were washed and overlaid with fresh medium containing two-fold serial dilutions of Erythrosin B.
-
Plaque Formation: The plates were incubated for 48 to 72 hours to allow for plaque formation.
-
Visualization and Quantification: The cells were fixed with 4% paraformaldehyde and stained with 0.5% crystal violet. The number of plaques was counted for each compound concentration.
-
Data Analysis: The EC50 value was calculated as the concentration of Erythrosin B that resulted in a 50% reduction in the number of viral plaques compared to the untreated control.
Visualizations
The following diagrams illustrate the mechanism of action of Erythrosin B and the experimental workflow for its evaluation.
Caption: Mechanism of Flavivirus NS2B-NS3 protease inhibition by Erythrosin B.
Caption: Experimental workflow for determining in vitro protease inhibition.
Conclusion and Future Directions
Erythrosin B is a promising inhibitor of flavivirus proteases with demonstrated efficacy against several medically important viruses, including Zika and Dengue. Its established safety profile as a food additive makes it an attractive candidate for further development. However, the lack of data on its cross-reactivity with other viral proteases is a significant limitation. Future research should prioritize screening Erythrosin B and its analogs against a broader panel of viral proteases to fully assess its spectrum of activity and potential as a pan-viral inhibitor. Such studies would be invaluable for the development of novel antiviral therapies.
References
- 1. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Agents against Flavivirus Protease: Prospect and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Erythrosin B and Ribavirin in Antiviral Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral properties of Erythrosin B and the well-established drug, ribavirin (B1680618). This analysis is supported by experimental data on their mechanisms of action, antiviral efficacy, and cytotoxicity.
Erythrosin B, a food additive approved by the U.S. Food and Drug Administration (FDA), has emerged as a potent antiviral agent, particularly against flaviviruses. Ribavirin is a synthetic guanosine (B1672433) analog with broad-spectrum antiviral activity against a wide range of RNA and DNA viruses. This guide delves into a head-to-head comparison of these two compounds, offering insights into their potential applications in antiviral drug development.
At a Glance: Key Differences
| Feature | Erythrosin B | Ribavirin |
| Primary Mechanism | Flavivirus NS2B-NS3 Protease Inhibitor | Multiple (IMPDH inhibition, polymerase inhibition, lethal mutagenesis, immunomodulation) |
| Primary Antiviral Spectrum | Flaviviruses (e.g., Zika, Dengue) | Broad-spectrum (RNA and DNA viruses) |
| Mode of Action | Non-competitive, orthosteric inhibition[1] | Multi-faceted and virus-dependent |
| Known Cellular Targets | Viral Protease | IMPDH, Viral Polymerase, Host Immune System |
| Developmental Stage | Pre-clinical (as an antiviral) | Clinically approved for specific indications |
Quantitative Comparison of Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro efficacy and cytotoxicity of Erythrosin B and ribavirin against various viruses, with a focus on flaviviruses for a more direct comparison.
Erythrosin B: Antiviral Activity and Cytotoxicity
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Dengue Virus (DENV-2) | A549 | 1.2 | >150 | >125 | [1] |
| Zika Virus (ZIKV) | A549 | 0.8 | >150 | >187.5 | [1] |
| Zika Virus (ZIKV) | HPEC | 0.6 | Not Reported | Not Reported | |
| Zika Virus (ZIKV) | HNPC | 1.39 | Not Reported | Not Reported | |
| West Nile Virus (WNV) | A549 | 0.9 | >150 | >166.7 | [1] |
| Yellow Fever Virus (YFV) | A549 | 0.7 | >150 | >214.3 | [1] |
| Japanese Encephalitis Virus (JEV) | A549 | 1.1 | >150 | >136.4 | [1] |
Ribavirin: Antiviral Activity and Cytotoxicity against Flaviviruses and Other Viruses
| Virus | Cell Line | EC50 (µg/mL) | EC50 (µM) | CC50 (µg/mL) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Dengue Virus (DENV-2) | Vero | Not explicitly stated, but activity noted | - | >137.4 | >564 | - | [2] |
| Dengue Virus (DENV-2) | Huh-7 | Minimal activity at non-toxic concentrations | - | >1000 | >4100 | - | [2] |
| Yellow Fever Virus (YFV 17D) | Vero | 12.3 ± 5.6 | 50.5 ± 23.0 | 24 | 98.5 | ~1.95 | [3] |
| Zika Virus (ZIKV) | Vero | 10-100 (partial inhibition) | 41-410 | >300 | >1230 | >3-12 | [4] |
| Zika Virus (ZIKV) | SH-SY5Y | Inhibitory effect noted | - | Not Reported | - | - | [4] |
| Zika Virus (ZIKV) | A549 | Dose-dependent inhibition | - | >200 | >820 | - | [5][6] |
| Tick-Borne Encephalitis Virus (TBEV) | A549 | Dose-dependent inhibition | - | >200 | >820 | - | [5] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 | 15.1 - 35.8 | >31.3 | >128.5 | >3.6-8.6 | [7] |
Note: Conversion from µg/mL to µM for ribavirin is based on a molecular weight of 244.2 g/mol .
Mechanisms of Action
Erythrosin B: A Specific Inhibitor of Flavivirus Protease
Erythrosin B exhibits a targeted mechanism of action against flaviviruses by inhibiting the viral NS2B-NS3 protease complex.[1] This protease is essential for cleaving the viral polyprotein, a critical step in the viral replication cycle. By binding to an orthosteric site on the NS3 protease, Erythrosin B acts as a non-competitive inhibitor, disrupting the interaction between the NS2B cofactor and the NS3 protease domain. This specific mode of action leads to a potent and broad-spectrum inhibition of various flaviviruses.[1]
Ribavirin: A Multi-Pronged Antiviral Agent
Ribavirin's antiviral activity is complex and multifaceted, involving several distinct mechanisms that can vary depending on the virus and cell type.[8]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of the host enzyme IMPDH. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.[3][9]
-
Direct Inhibition of Viral Polymerase: As a guanosine analog, ribavirin triphosphate can directly inhibit the RNA-dependent RNA polymerase (RdRp) of some viruses, interfering with viral genome replication.
-
Lethal Mutagenesis: The incorporation of ribavirin triphosphate into the viral genome can induce an increased mutation rate, leading to an "error catastrophe" where the accumulation of deleterious mutations results in non-viable viral progeny.
-
Immunomodulation: Ribavirin can modulate the host immune response, often promoting a shift from a Th2 to a Th1 cytokine profile, which enhances antiviral immunity.
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Plate susceptible cells (e.g., A549 or Vero cells) in 6-well or 12-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Pre-incubate the confluent cell monolayers with various concentrations of the test compound (Erythrosin B or ribavirin) for a specified period.
-
Infection: Infect the treated cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding compound concentration.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days).
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Conclusion
Erythrosin B and ribavirin represent two distinct approaches to antiviral therapy. Erythrosin B demonstrates a highly specific and potent inhibitory effect against flaviviruses by targeting the essential NS2B-NS3 protease, coupled with a favorable cytotoxicity profile.[1] Its well-defined mechanism of action makes it an attractive candidate for the development of targeted therapies against diseases like Zika and Dengue fever.
Ribavirin, on the other hand, is a broad-spectrum antiviral with multiple, complex mechanisms of action.[8] While effective against a wide range of viruses, its activity against flaviviruses in vitro appears to be less potent than that of Erythrosin B, and its clinical use can be associated with significant side effects.
For researchers in drug development, Erythrosin B presents a promising lead compound for the design of novel, specific, and potentially safer antiflaviviral drugs. Ribavirin remains a valuable tool for broad-spectrum antiviral research and in specific clinical settings, but its pleiotropic effects and potential for toxicity necessitate careful consideration. Further head-to-head in vivo studies are warranted to fully elucidate the comparative therapeutic potential of these two compounds.
References
- 1. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Effects of Clinically-Relevant Interferon-α and Ribavirin Regimens against Dengue Virus in the Hollow Fiber Infection Model (HFIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribavirin inhibits Zika virus (ZIKV) replication in vitro and suppresses viremia in ZIKV-infected STAT1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The predominant mechanism by which ribavirin exerts its antiviral activity in vitro against flaviviruses and paramyxoviruses is mediated by inhibition of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Erythrosin B and Other Vital Dyes
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the accurate assessment of cell viability is paramount. Vital dyes, which selectively stain non-viable cells, are indispensable tools for this purpose. Among these, Erythrosin B has emerged as a promising alternative to the traditionally used Trypan Blue. This guide provides an objective comparison of the cytotoxicity of Erythrosin B with other common vital dyes, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most appropriate dye for your research needs.
Key Findings at a Glance
Erythrosin B consistently demonstrates lower cytotoxicity compared to Trypan Blue, making it a more suitable option for assays requiring longer incubation times or the use of sensitive cell lines.[1][2][3] While both dyes operate on the principle of membrane exclusion by viable cells, Erythrosin B offers greater stability and reduced interference from serum proteins.[1][2] This guide delves into the quantitative cytotoxicity data, experimental methodologies, and cellular pathways affected by these vital dyes.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of various vital dyes. It is important to note that IC50 values can vary significantly depending on the cell line, incubation time, and the specific cytotoxicity assay used.
| Vital Dye | Cell Line | Assay | IC50 Value / % Viability | Reference |
| Erythrosin B | CHO, Jurkat | Dye Exclusion | Comparable to Trypan Blue for viability counts | [4] |
| HL-60 | Dye Exclusion | Less toxic than Trypan Blue during cell counting | Logos Biosystems | |
| Trypan Blue | ARPE-19 | MTT Assay | Greater toxicity than Brilliant Blue G at 30 min exposure | [5] |
| RPE cells | Annexin V | Increased early apoptosis compared to control | [6] | |
| Neutral Red | Human Ovarian Epithelial | NR Assay | Equivalent to Methylene (B1212753) Blue in reflecting cell number | [7] |
| Methylene Blue | Human Ovarian Epithelial | MB Assay | Equivalent to Neutral Red in reflecting cell number | [7] |
| Human Embryonic Fibroblasts | - | Slight cytotoxicity at 250, 500, and 1000 µg/mL | [8] |
Experimental Protocols
Accurate and reproducible cytotoxicity data rely on standardized experimental protocols. Below are detailed methodologies for common in vitro cytotoxicity assays used to evaluate vital dyes.
Dye Exclusion Assay
This method is a simple and rapid way to differentiate viable from non-viable cells.
-
Principle: Viable cells with intact cell membranes exclude dyes like Erythrosin B and Trypan Blue. Non-viable cells with compromised membranes take up the dye and appear colored.[1][4]
-
Protocol:
-
Prepare a single-cell suspension of the desired cell line in a balanced salt solution or culture medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue or Erythrosin B solution.
-
Incubate the mixture for 1-5 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells.
-
Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
-
Protocol:
-
Seed cells in a 96-well plate and incubate with the test compounds (vital dyes at various concentrations).
-
After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, acidified isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Principle: Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.[7][10][11][12]
-
Protocol:
-
Culture cells in a 96-well plate and expose them to the vital dyes.
-
After incubation, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate at room temperature, protected from light, for up to 30 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Cytotoxicity is calculated based on the LDH activity in the treated samples relative to control (spontaneous and maximum LDH release) wells.
-
Visualizing Experimental and Signaling Pathways
To better understand the processes involved in cytotoxicity assessment and the potential mechanisms of dye-induced cell death, the following diagrams are provided.
While the precise signaling pathways of Erythrosin B-induced cytotoxicity are still under investigation, studies on similar compounds and general apoptosis mechanisms suggest the involvement of key cellular players. The following diagram illustrates a potential pathway.
Discussion of Signaling Pathways
While direct evidence for Erythrosin B is still emerging, studies on other cytotoxic agents suggest that it may induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is characterized by the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2.[10][13] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[13][14][15][16] Cytosolic cytochrome c then triggers the formation of the apoptosome, a complex that activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[11][17][18][19][20] Further research is required to definitively elucidate the specific molecular targets of Erythrosin B and confirm its role in this signaling cascade.
Conclusion
The selection of a vital dye for cell viability and cytotoxicity assays has significant implications for experimental outcomes. The evidence presented in this guide strongly suggests that Erythrosin B is a less cytotoxic and more stable alternative to Trypan Blue, offering greater reliability, particularly in sensitive experimental systems. By understanding the comparative cytotoxicity, adhering to detailed experimental protocols, and considering the potential underlying cellular mechanisms, researchers can make more informed decisions to enhance the accuracy and reproducibility of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
- 5. Eriocalyxin B-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of vital dyes on retinal pigment epithelium cells in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the neutral red and methylene blue assays to study cell growth in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriocalyxin B induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase Activation Is Required for Terminal Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bcl-2 prolongs cell survival after Bax-induced release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bax directly induces release of cytochrome c from isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bax directly induces release of cytochrome c from isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bax-induced Cytochrome C Release from Mitochondria Is Independent of the Permeability Transition Pore but Highly Dependent on Mg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-3 Is Involved in the Signalling in Erythroid Differentiation by Targeting Late Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-activated ROCK-1 allows erythroblast terminal maturation independently of cytokine-induced Rho signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase activation by BCR cross-linking in immature B cells: differential effects on growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Erythrosin B: Benchmarking a Classic Food Dye Against the Forefront of Antiviral Innovation
For Immediate Release
In the perpetual race against viral pathogens, the scientific community continuously seeks novel therapeutic agents. This guide provides a comprehensive performance comparison of Erythrosin B, a long-established food coloring agent with demonstrated antiviral properties, against a selection of novel antiviral candidates that have emerged as promising therapeutics in recent years. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and mechanisms of action to inform future research and development endeavors.
Executive Summary
Erythrosin B, a xanthene dye approved for use as a food additive, has shown potent antiviral activity, particularly against flaviviruses, by inhibiting the viral NS2B-NS3 protease. This guide benchmarks its performance against several classes of novel antiviral drugs, including protease inhibitors, and RNA-dependent RNA polymerase (RdRp) inhibitors. While Erythrosin B demonstrates significant promise, particularly given its established safety profile, novel candidates often exhibit greater potency and broader spectrums of activity against their targeted viruses. This comparison aims to provide a clear, data-driven perspective on the relative strengths and weaknesses of these compounds.
Data Presentation: A Comparative Analysis of Antiviral Potency
The following tables summarize the in vitro efficacy of Erythrosin B and selected novel antiviral candidates against various viruses. The 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) are presented to provide a quantitative comparison of their antiviral activity and safety margins.
Table 1: Antiviral Activity of Erythrosin B
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Flaviviridae | Dengue virus (DENV-2) | A549 | 1.2 | >150 | >125 | [1] |
| Flaviviridae | Zika virus (ZIKV) | A549 | 0.35 | >150 | >428 | [1] |
| Flaviviridae | West Nile virus (WNV) | A549 | 0.42 | >150 | >357 | [1] |
| Flaviviridae | Yellow Fever virus (YFV) | A549 | 0.49 | >150 | >306 | [1] |
| Flaviviridae | Japanese Encephalitis virus (JEV) | A549 | 1.2 | >150 | >125 | [1] |
| Flaviviridae | Zika virus (ZIKV) | HPEC | 0.6 | >150 | >250 | [1] |
| Flaviviridae | Zika virus (ZIKV) | HNPC | 1.39 | >150 | >108 | [1] |
Table 2: Antiviral Activity of Novel Antiviral Candidates
| Drug Name (Class) | Virus | Cell Line | EC50/IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Nirmatrelvir (Protease Inhibitor) | SARS-CoV-2 (WA1/2020) | Vero E6 | 74.5 (EC50) | >100 | >1342 | [2] |
| SARS-CoV-2 (Omicron) | VeroE6-TMPRSS2 | 7.9 - 10.5 (IC50) | - | - | [2] | |
| Glecaprevir (Protease Inhibitor) | Hepatitis C Virus (GT 1a) | Replicon Assay | 0.08 - 4.6 (EC50) | - | - | [3] |
| Hepatitis C Virus (GT 1-6) | Biochemical Assay | 3.5 - 11.3 (IC50) | - | - | [3] | |
| Sofosbuvir (B1194449) (RdRp Inhibitor) | Hepatitis C Virus (GT 2a) | Replicon Assay | 32 (EC50) | >100 | >3125 | [4] |
| Hepatitis C Virus (GT 4) | Replicon Assay | 130 (EC50) | >100 | >769 | [4] | |
| Favipiravir (RdRp Inhibitor) | Influenza A (H1N1) | MDCK | 190 - 22,480 (EC50) | >1000 | Varies | [5] |
| SARS-CoV-2 | Vero E6 | 61,880 (EC50) | >100 | >1.6 | [6] | |
| Remdesivir (RdRp Inhibitor) | SARS-CoV-2 | Vero E6 | 770 (EC50) | >100 | >129 | [7][8] |
| MERS-CoV | HAE | 74 (EC50) | >10 | >135 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Plaque Reduction Neutralization Test (PRNT)
This assay is a functional measure of the ability of a compound to neutralize a virus and prevent it from infecting cells, leading to a reduction in the formation of plaques (zones of cell death).
-
Cell Seeding: Plate a susceptible cell line (e.g., Vero E6, A549) in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in a virus-specific medium.
-
Virus-Compound Incubation: Mix a known titer of the virus with each dilution of the test compound and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Infection: Remove the culture medium from the cell monolayer and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
EC50 Calculation: The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound). This is typically calculated using a dose-response curve.[9][10][11][12]
Cell Viability (Cytotoxicity) Assay (CC50 Determination)
This assay determines the concentration of a compound that is toxic to the host cells.
-
Cell Seeding: Seed a suitable cell line in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Reagent: Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent based on ATP content (e.g., CellTiter-Glo®).
-
Measurement: After a short incubation with the reagent, measure the signal (absorbance or luminescence) using a plate reader.
-
CC50 Calculation: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control. This is calculated from a dose-response curve.[13][14][15]
Protease Inhibition Assay (IC50 Determination)
This biochemical assay measures the ability of a compound to directly inhibit the activity of a viral protease.
-
Reagents: Prepare a reaction buffer, a purified recombinant viral protease, and a fluorogenic substrate specific for the protease.
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the diluted test compound, and the viral protease.
-
Pre-incubation: Incubate the plate for a short period to allow the compound to bind to the protease.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence corresponds to the protease activity.
-
IC50 Calculation: The IC50 value is the concentration of the compound that inhibits the protease activity by 50% compared to the enzyme control (no compound). This is determined from a dose-response curve.[16]
Mandatory Visualizations: Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways and mechanisms of action for Erythrosin B and the novel antiviral candidates discussed.
Caption: Mechanism of Erythrosin B's antiviral action.
References
- 1. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Erythrosin B is a potent and broad-spectrum orthosteric inhibitor of the flavivirus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. frontiersin.org [frontiersin.org]
- 16. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Virosine B
Disclaimer: As a novel natural product for research, a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for Virosine B is not readily accessible. The primary source for chemical safety and disposal information is the manufacturer's SDS. Users are legally and ethically required to obtain and consult the SDS from the supplier before handling or disposing of this compound.
In the absence of a specific SDS, this compound should be handled and disposed of as a potentially hazardous chemical. The following procedures are based on established best practices for the management of cytotoxic and research-grade chemical waste.[1][2][3] Always adhere to your institution's specific chemical hygiene and waste management plans.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a natural product for life sciences research, its full toxicological properties may not be known.[4] Therefore, it must be handled with care. By their nature, many compounds used in life science and drug development research can be cytotoxic or have other hazardous properties.[1][2][5]
Minimum Recommended PPE:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile), with double gloving recommended for handling concentrated solutions.[6]
-
Lab Coat: A lab coat or gown should be worn to protect from splashes.[6][7]
-
Respiratory Protection: If generating aerosols or handling powders outside of a certified fume hood, a respirator may be necessary.
All handling of this compound, including solution preparation and aliquoting, should be performed inside a certified chemical fume hood or a ducted biosafety cabinet to prevent inhalation exposure.[6]
Waste Segregation and Containerization
Proper segregation at the point of generation is the most critical step in safe waste management.[1][3] Do not mix this compound waste with general laboratory trash.[3]
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired pure this compound, contaminated lab consumables (e.g., gloves, pipette tips, vials, weighing paper).[3] | A designated, leak-proof, solid waste container clearly labeled as "Hazardous Chemical Waste" and listing "this compound."[3][7] |
| Liquid Waste | Solutions containing this compound, including experimental media and solvents used for cleaning. | A sealed, compatible liquid waste container. The container must be labeled "Hazardous Liquid Waste," listing "this compound" and all solvents/reagents present.[3] Never dispose of solutions down the drain.[3] |
| Sharps Waste | Needles, syringes, glass vials, or other contaminated items that can puncture skin.[7] | A designated, puncture-proof sharps container labeled for cytotoxic or chemical waste.[1][7] |
| Contaminated PPE | Gloves, disposable lab coats, and other protective equipment that has come into contact with this compound. | Place in the designated solid waste container.[7] |
Detailed Disposal Protocol
This protocol outlines the step-by-step process for the safe disposal of this compound waste.
Methodology:
-
Preparation:
-
Ensure all necessary waste containers are available, properly labeled, and within reach of the work area (preferably inside the fume hood).
-
Verify that all personnel involved are wearing the appropriate PPE.
-
-
Segregation of Waste at Point of Generation:
-
Solid Waste: Immediately place all contaminated solid materials (pipette tips, microfuge tubes, etc.) into the designated "Hazardous Chemical Waste" container.
-
Liquid Waste: Collect all solutions containing this compound in the designated "Hazardous Liquid Waste" container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace.
-
Sharps Waste: Place all contaminated sharps directly into the puncture-proof sharps container. Do not recap, bend, or break needles.[6]
-
-
Decontamination of Work Surfaces:
-
Container Management and Storage:
-
Securely seal all waste containers when not in use.
-
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and ideally have secondary containment for liquids.[3]
-
Ensure all labels are complete and legible, including the accumulation start date.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and handling process for this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Personal protective equipment for handling Virosine B
As "Virosine B" is not a recognized chemical compound, this guide is formulated based on best practices for handling highly potent, cytotoxic, and potentially hazardous research chemicals. The following procedures should be adapted to your specific laboratory conditions and in consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Assessment and Control
This compound is presumed to be a highly potent compound with significant biological activity. Until comprehensive toxicological data is available, it must be handled as a substance with a high degree of hazard.
Assumed Properties of this compound:
| Property | Assumed Value/Characteristic |
| Physical State | Crystalline solid |
| Primary Hazards | Potent cytotoxic agent, potential mutagen, irritant |
| Routes of Exposure | Inhalation of aerosolized powder, skin/eye contact, ingestion |
| Occupational Exposure Limit (OEL) | Estimated to be < 50 ng/m³ (8-hour TWA) |
| Solubility | Soluble in DMSO, Ethanol (B145695); Poorly soluble in water |
| Stability | Light-sensitive; handle under amber light conditions |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure. All PPE must be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination before exiting.
Required PPE for Handling this compound:
| Body Part | Primary Protection | Secondary/Outer Layer |
| Hands | Nitrile inner gloves | Double-glove with chemotherapy-rated nitrile or neoprene outer gloves. Change outer gloves every 30-60 minutes or immediately upon known contact. |
| Body | Disposable solid-front lab coat | Disposable, wrap-around gown with cuffed sleeves (e.g., Tyvek). |
| Eyes/Face | ANSI Z87.1-rated safety glasses | Full-face shield or chemical splash goggles. |
| Respiratory | A NIOSH-approved N95 respirator is the minimum requirement for handling solids. | For procedures with high aerosolization potential, a Powered Air-Purifying Respirator (PAPR) with a HEPA filter is required. |
| Feet | Closed-toe leather shoes | Disposable shoe covers. |
Operational Plan: Weighing and Solubilizing Solid this compound
This protocol outlines the steps for safely handling this compound powder to prepare a stock solution. All operations must be performed within a certified chemical fume hood, biological safety cabinet, or a ventilated balance enclosure.
Experimental Workflow for this compound Handling
Caption: Workflow for weighing and solubilizing this compound.
Detailed Methodology:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Assemble all necessary equipment: this compound container, appropriate solvent (e.g., DMSO), sterile vials, pipette and tips, and decontamination solutions.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Solubilization (inside the fume hood):
-
Use a dedicated analytical balance within a ventilated enclosure if possible.
-
Carefully open the container with the this compound powder. Avoid creating dust.
-
Use a micro-spatula to transfer the desired amount to a tared weigh boat or directly into the vial.
-
Once the desired weight is achieved, securely close the primary this compound container.
-
Add the appropriate volume of solvent to the vial containing the this compound powder.
-
Cap the vial securely and vortex until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the balance, spatula, and any surfaces inside the fume hood with a deactivating solution (e.g., 10% bleach solution followed by a 70% ethanol rinse to prevent corrosion).
-
All disposable materials (gloves, gown, weigh boat, pipette tips) are considered hazardous waste.
-
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and exposure to personnel.
Logical Relationship for this compound Waste Disposal
Caption: Waste stream and disposal pathway for this compound.
Disposal Protocols:
-
Solid Waste: All contaminated solid items, including gloves, gowns, pipette tips, and plastic vials, must be collected in a dedicated, clearly labeled hazardous waste container (e.g., a yellow chemotherapy waste bin). Do not mix with regular lab trash.
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, labeled hazardous waste container.
-
Organic solvent waste containing this compound must be collected in a separate, appropriately labeled solvent waste container.
-
Never pour this compound waste down the drain.
-
-
Decontamination: All non-disposable items (glassware, spatulas) must be decontaminated by soaking in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water.
-
Waste Pickup: All waste containers must be securely sealed and stored in a designated satellite accumulation area until collected by your institution's EHS department for final disposal, which is typically high-temperature incineration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
